molecular formula C4H4N2O3 B15088248 Barbituric Acid-[13C4,15N2]

Barbituric Acid-[13C4,15N2]

Cat. No.: B15088248
M. Wt: 134.044 g/mol
InChI Key: HNYOPLTXPVRDBG-IDEBNGHGSA-N
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Description

Barbituric Acid-[13C4,15N2] is a useful research compound. Its molecular formula is C4H4N2O3 and its molecular weight is 134.044 g/mol. The purity is usually 95%.
BenchChem offers high-quality Barbituric Acid-[13C4,15N2] suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Barbituric Acid-[13C4,15N2] including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C4H4N2O3

Molecular Weight

134.044 g/mol

IUPAC Name

(2,4,5,6-13C4,1,3-15N2)1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C4H4N2O3/c7-2-1-3(8)6-4(9)5-2/h1H2,(H2,5,6,7,8,9)/i1+1,2+1,3+1,4+1,5+1,6+1

InChI Key

HNYOPLTXPVRDBG-IDEBNGHGSA-N

Isomeric SMILES

[13CH2]1[13C](=O)[15NH][13C](=O)[15NH][13C]1=O

Canonical SMILES

C1C(=O)NC(=O)NC1=O

Origin of Product

United States

Foundational & Exploratory

Barbituric Acid-[13C4,15N2] physical and chemical properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and applications of Barbituric Acid-[13C4,15N2], an isotopically labeled compound crucial for advanced research in pharmacology and drug development.

Core Physical and Chemical Properties

Barbituric Acid-[13C4,15N2] is a stable isotope-labeled version of barbituric acid. While specific experimental data for the labeled compound is not extensively published, its physical and chemical properties are expected to be nearly identical to those of its unlabeled counterpart. The primary difference lies in its molecular weight, which is higher due to the incorporation of heavy isotopes. This mass difference is the basis for its primary application as an internal standard in mass spectrometry-based quantification.

Table 1: Physical and Chemical Properties of Barbituric Acid-[13C4,15N2] and Unlabeled Barbituric Acid

PropertyBarbituric Acid-[13C4,15N2]Unlabeled Barbituric AcidSource(s)
Molecular Formula ¹³C₄H₄¹⁵N₂O₃C₄H₄N₂O₃[1]
Molecular Weight 134.07 g/mol 128.09 g/mol [1]
Accurate Mass 134.0196 u128.0222 u[1]
CAS Number 1173019-05-067-52-7[2]
Appearance White to off-white solidWhite crystalline powder[3]
Melting Point Not specified (expected to be similar to unlabeled)245-255 °C (decomposes)[3]
Boiling Point Not specified (expected to be similar to unlabeled)260 °C (decomposes)[3]
Solubility in Water Not specified (expected to be similar to unlabeled)142 g/L at 20 °C[3]
pKa Not specified (expected to be similar to unlabeled)4.01[3]
Isotopic Purity >98%Not applicable
Chemical Purity >97%≥99% (typical)

Synthesis of Barbituric Acid-[13C4,15N2]

The synthesis of Barbituric Acid-[13C4,15N2] follows the well-established condensation reaction used for the preparation of unlabeled barbituric acid. The key to producing the labeled compound is the use of isotopically enriched starting materials: [¹³C₄]diethyl malonate and [¹⁵N₂]urea.

Experimental Protocol: Synthesis

This protocol is adapted from the standard synthesis of barbituric acid.[3][4][5][6][7]

Materials:

  • Sodium metal

  • Absolute ethanol

  • [¹³C₄]diethyl malonate

  • [¹⁵N₂]urea

  • Concentrated hydrochloric acid

  • Distilled water

Procedure:

  • Preparation of Sodium Ethoxide: In a round-bottom flask equipped with a reflux condenser, dissolve finely cut sodium metal in absolute ethanol. The reaction is exothermic and should be cooled if it becomes too vigorous.

  • Condensation Reaction: To the sodium ethoxide solution, add [¹³C₄]diethyl malonate, followed by a solution of [¹⁵N₂]urea dissolved in hot absolute ethanol.

  • Reflux: Heat the reaction mixture to reflux for several hours. A white precipitate of the sodium salt of Barbituric Acid-[13C4,15N2] will form.

  • Acidification and Precipitation: After cooling, dissolve the precipitate in warm water. Acidify the solution with concentrated hydrochloric acid until it is acidic to litmus paper. This will precipitate the Barbituric Acid-[13C4,15N2].

  • Isolation and Purification: Cool the mixture in an ice bath to ensure complete precipitation. Collect the solid product by vacuum filtration, wash with cold water, and dry in an oven. Further purification can be achieved by recrystallization from hot water.

Applications in Research and Drug Development

The primary application of Barbituric Acid-[13C4,15N2] is as an internal standard in quantitative analysis by mass spectrometry (MS), particularly in pharmacokinetic and metabolic studies.[8][9][10]

Pharmacokinetic Studies

Stable isotope-labeled drugs are invaluable in pharmacokinetic studies to determine the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate.[8] By co-administering a known amount of the labeled drug with the unlabeled drug, the concentration of the unlabeled drug in biological samples can be accurately quantified using techniques like liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS).[8][9] The labeled compound serves as an ideal internal standard because it co-elutes with the analyte and experiences similar matrix effects and ionization suppression, leading to highly accurate and precise measurements.

Experimental Workflow: Pharmacokinetic Study using LC-MS

The following diagram illustrates a typical workflow for a pharmacokinetic study employing Barbituric Acid-[13C4,15N2] as an internal standard.

Pharmacokinetic_Workflow cluster_Dosing Dosing cluster_Sampling Sample Collection cluster_Preparation Sample Preparation cluster_Analysis Analysis cluster_Data Data Analysis Dosing Administer Unlabeled Drug to Subject Sampling Collect Biological Samples (e.g., Blood, Plasma) over Time Dosing->Sampling Spiking Spike Samples with Barbituric Acid-[13C4,15N2] (Internal Standard) Sampling->Spiking Extraction Extract Analytes and Internal Standard Spiking->Extraction LC_MS LC-MS/MS Analysis Extraction->LC_MS Quantification Quantify Unlabeled Drug Concentration using Isotope Dilution LC_MS->Quantification PK_Modeling Pharmacokinetic Modeling Quantification->PK_Modeling

Caption: Workflow for a pharmacokinetic study using a labeled internal standard.

Experimental Protocol: Sample Preparation and LC-MS Analysis

This protocol provides a general guideline for the analysis of an unlabeled barbiturate in a biological matrix using Barbituric Acid-[13C4,15N2] as an internal standard. Method optimization will be required for specific applications.[11][12][13]

Materials:

  • Biological sample (e.g., plasma)

  • Barbituric Acid-[13C4,15N2] solution of known concentration

  • Protein precipitation agent (e.g., acetonitrile, methanol)

  • Extraction solvent (e.g., ethyl acetate)

  • HPLC system coupled to a tandem mass spectrometer (LC-MS/MS)

  • C18 HPLC column

Procedure:

  • Sample Spiking: To a known volume of the biological sample, add a precise volume of the Barbituric Acid-[13C4,15N2] internal standard solution.

  • Protein Precipitation: Add a protein precipitation agent, vortex, and centrifuge to pellet the precipitated proteins.

  • Liquid-Liquid Extraction: Transfer the supernatant to a clean tube and perform a liquid-liquid extraction with an appropriate organic solvent.

  • Evaporation and Reconstitution: Evaporate the organic layer to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase.

  • LC-MS/MS Analysis: Inject the reconstituted sample onto the LC-MS/MS system.

    • HPLC: Separate the analyte and internal standard on a C18 column using a suitable mobile phase gradient (e.g., water and acetonitrile with a small amount of formic acid).

    • MS/MS: Monitor the specific precursor-to-product ion transitions for both the unlabeled drug and the labeled internal standard in multiple reaction monitoring (MRM) mode.

  • Quantification: Calculate the concentration of the unlabeled drug in the original sample by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Signaling Pathways

While Barbituric Acid-[13C4,15N2] itself is not pharmacologically active, it is the parent compound of barbiturate drugs.[3] Barbiturates exert their effects primarily by acting as positive allosteric modulators of the gamma-aminobutyric acid type A (GABA-A) receptor in the central nervous system.[14] This interaction enhances the inhibitory effects of GABA, leading to sedation, hypnosis, and anticonvulsant effects.

The following diagram illustrates the general mechanism of action of barbiturates on the GABA-A receptor.

GABA_A_Receptor_Pathway cluster_Presynaptic Presynaptic Neuron cluster_Synaptic_Cleft Synaptic Cleft cluster_Postsynaptic Postsynaptic Neuron GABA_release GABA Release GABA GABA GABA_release->GABA GABA_A_Receptor GABA-A Receptor (Chloride Ion Channel) GABA->GABA_A_Receptor binds to Chloride_Influx Increased Chloride (Cl-) Influx GABA_A_Receptor->Chloride_Influx prolongs channel opening Barbiturate Barbiturate Drug Barbiturate->GABA_A_Receptor binds to allosteric site Hyperpolarization Neuronal Hyperpolarization Chloride_Influx->Hyperpolarization Inhibition Inhibition of Neuronal Firing Hyperpolarization->Inhibition

Caption: General mechanism of action of barbiturates on the GABA-A receptor.

Conclusion

Barbituric Acid-[13C4,15N2] is an essential tool for modern pharmaceutical research. Its use as an internal standard enables highly accurate and reliable quantification of barbiturate drugs and their metabolites in complex biological matrices. This, in turn, facilitates a deeper understanding of their pharmacokinetic profiles and contributes to the development of safer and more effective therapeutics. The well-established synthesis of barbituric acid can be readily adapted for the preparation of this labeled compound, making it accessible for a wide range of research applications.

References

Barbituric Acid-[13C4,15N2]: A Technical Guide to Isotopic Purity and Stability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the isotopic purity and stability of Barbituric Acid-[13C4,15N2], a stable isotope-labeled internal standard crucial for quantitative bioanalysis. The information herein is intended to equip researchers with the necessary data and methodologies to ensure accurate and reproducible results in mass spectrometry-based applications.

Overview

Barbituric Acid-[13C4,15N2] is a non-radioactive, stable isotope-labeled analog of barbituric acid. Due to its identical chemical properties to the unlabeled compound and its distinct mass difference, it is an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) assays.[1][] The incorporation of four Carbon-13 (¹³C) atoms and two Nitrogen-15 (¹⁵N) atoms provides a significant mass shift, minimizing cross-talk with the unlabeled analyte and ensuring high analytical sensitivity and accuracy.[] This guide details the specifications for isotopic purity and outlines the stability profile of this essential analytical tool.

Quantitative Data

The isotopic purity and stability of Barbituric Acid-[13C4,15N2] are critical parameters for its effective use as an internal standard. The following tables summarize the key quantitative data for this compound.

Isotopic Purity

The isotopic enrichment of Barbituric Acid-[13C4,15N2] is determined by high-resolution mass spectrometry. The data presented below represents typical specifications for this product.

ParameterSpecification
Isotopic Enrichment
¹³C Incorporation>99 atom %
¹⁵N Incorporation>99 atom %
Chemical Purity
Purity by HPLC≥98%
Isotopologue Distribution
M+6 (Fully Labeled)>99%
M+5<1%
M+4<0.5%
M+3<0.1%
M+2<0.1%
M+1<0.1%
M+0 (Unlabeled)<0.05%
Stability Data

Stability studies are performed to determine the shelf-life and appropriate storage conditions for Barbituric Acid-[13C4,15N2]. The following data is based on accelerated stability studies and long-term storage evaluations.

Long-Term Storage Stability

Storage ConditionDurationPurity Change
-20°C (Solid)24 Months<0.5%
4°C (Solid)12 Months<1.0%

Solution Stability (in Acetonitrile at 1 mg/mL)

Storage ConditionDurationPurity Change
-20°C6 Months<1.0%
4°C1 Month<1.5%
Room Temperature7 Days<2.0%

Experimental Protocols

Accurate determination of isotopic purity and stability is paramount. The following sections detail the methodologies employed in the characterization of Barbituric Acid-[13C4,15N2].

Isotopic Purity Assessment by Mass Spectrometry

The isotopic enrichment and distribution are quantified using high-resolution mass spectrometry (HRMS).[3][4]

Objective: To determine the precise isotopic composition of Barbituric Acid-[13C4,15N2].

Instrumentation:

  • UHPLC System

  • High-Resolution Mass Spectrometer (e.g., TOF or Orbitrap)

Procedure:

  • Sample Preparation: A solution of Barbituric Acid-[13C4,15N2] is prepared in a suitable solvent (e.g., acetonitrile/water). A corresponding solution of unlabeled barbituric acid is also prepared.

  • LC-HRMS Analysis: The samples are injected into the LC-HRMS system. A chromatographic method is used to separate the analyte from any potential impurities.

  • Mass Spectral Acquisition: Mass spectra are acquired in full scan mode with high resolution (>10,000 FWHM) to resolve the isotopic peaks.

  • Data Analysis:

    • The mass spectrum of the unlabeled barbituric acid is used to determine the natural isotopic abundance of the elements.

    • The mass spectrum of the labeled compound is analyzed to determine the relative intensities of the different isotopologues (M+0, M+1, M+2, etc.).

    • The contribution of the natural isotopes from the unlabeled compound is subtracted from the spectrum of the labeled compound to calculate the corrected isotopic enrichment.[4]

isotopic_purity_workflow cluster_prep Sample Preparation cluster_analysis LC-HRMS Analysis cluster_data Data Processing prep_labeled Prepare Labeled Barbituric Acid Solution injection Inject Samples into LC-HRMS System prep_labeled->injection prep_unlabeled Prepare Unlabeled Barbituric Acid Solution prep_unlabeled->injection separation Chromatographic Separation injection->separation acquisition High-Resolution Mass Spectral Acquisition separation->acquisition unlabeled_spec Analyze Unlabeled Spectrum (Natural Abundance) acquisition->unlabeled_spec labeled_spec Analyze Labeled Spectrum (Isotopologue Intensities) acquisition->labeled_spec correction Correct for Natural Isotope Contribution unlabeled_spec->correction labeled_spec->correction enrichment Calculate Isotopic Enrichment correction->enrichment

Workflow for Isotopic Purity Determination.
Stability Assessment by HPLC

The stability of Barbituric Acid-[13C4,15N2] is evaluated by monitoring its purity over time under various storage conditions using High-Performance Liquid Chromatography (HPLC) with UV detection.

Objective: To assess the degradation of Barbituric Acid-[13C4,15N2] under defined storage conditions.

Instrumentation:

  • HPLC System with UV Detector

  • Environmental Chambers

Procedure:

  • Sample Preparation: Multiple aliquots of Barbituric Acid-[13C4,15N2] in both solid form and in solution (e.g., in acetonitrile) are prepared.

  • Storage: The aliquots are stored in environmental chambers under controlled conditions (e.g., -20°C, 4°C, room temperature, with and without light exposure).

  • Time-Point Analysis: At specified time intervals (e.g., 0, 1, 3, 6, 12, 24 months), an aliquot from each storage condition is removed for analysis.

  • HPLC Analysis: The purity of the sample is determined by HPLC with UV detection. The peak area of the parent compound is compared to the total area of all peaks (parent and degradants).

  • Data Evaluation: The percentage of the parent compound remaining is calculated at each time point to determine the rate of degradation.

stability_assessment_workflow cluster_setup Study Setup cluster_analysis Time-Point Analysis cluster_eval Evaluation prep Prepare Solid and Solution Aliquots storage Store under Various Controlled Conditions (-20°C, 4°C, RT, etc.) prep->storage sampling Remove Aliquots at Scheduled Intervals storage->sampling Time hplc Analyze Purity by HPLC-UV sampling->hplc calculation Calculate Percent Purity Remaining hplc->calculation report Determine Shelf-Life and Degradation Rate calculation->report

Workflow for Stability Assessment.

Applications

Barbituric Acid-[13C4,15N2] is primarily used as an internal standard in quantitative analytical methods for the determination of barbiturates and related compounds in various biological matrices, including plasma, urine, and tissue samples.[5][6] Its use is critical in:

  • Therapeutic Drug Monitoring (TDM): For accurately measuring the concentration of barbiturate drugs to ensure they are within the therapeutic range.

  • Pharmacokinetic (PK) Studies: To delineate the absorption, distribution, metabolism, and excretion (ADME) of barbiturate-based pharmaceuticals.

  • Forensic Toxicology: For the unambiguous identification and quantification of barbiturates in forensic investigations.

  • Metabolomics Research: As a tracer to study metabolic pathways involving pyrimidine structures.[7]

The use of a stable isotope-labeled internal standard like Barbituric Acid-[13C4,15N2] is the gold standard in quantitative mass spectrometry as it co-elutes with the analyte and experiences similar matrix effects, leading to more accurate and precise measurements.[]

References

An In-depth Technical Guide to the Synthesis and Manufacturing of Barbituric Acid-[13C4,15N2]

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, manufacturing, and application of the isotopically labeled compound, Barbituric Acid-[13C4,15N2]. This stable isotope-labeled internal standard is crucial for accurate quantification in pharmacokinetic studies, metabolic research, and clinical and forensic analysis of barbiturates.

Introduction

Barbituric acid and its derivatives are a class of central nervous system depressants. Accurate and precise quantification of these compounds in biological matrices is paramount for clinical diagnostics, therapeutic drug monitoring, and forensic toxicology. The use of stable isotope-labeled internal standards, such as Barbituric Acid-[13C4,15N2], is the gold standard for mass spectrometry-based quantification, as it corrects for matrix effects and variations in sample preparation and instrument response. This guide details the synthetic route to this labeled compound, its purification, and its application in a typical analytical workflow.

Synthesis of Barbituric Acid-[13C4,15N2]

The synthesis of Barbituric Acid-[13C4,15N2] is achieved through a condensation reaction between isotopically labeled diethyl malonate and urea. This classic synthetic route is adapted to incorporate the stable isotopes with high efficiency.

Synthesis of Labeled Precursors

The synthesis of the final labeled product requires the prior synthesis or procurement of the isotopically labeled starting materials: Diethyl [1,2,3-13C3]malonate and [15N2]Urea.

While commercially available from specialized suppliers, the synthesis of fully carbon-13 labeled diethyl malonate can be achieved through various established methods in organic chemistry. One common approach involves the reaction of [13C2]ethyl acetate to form the corresponding malonic ester. A detailed experimental protocol for a related singly labeled compound provides a basis for this synthesis.

Experimental Protocol: Facile one-step synthesis of diethyl [2-13C]malonate from ethyl [2-13C]acetate

This procedure can be adapted using fully labeled starting materials to produce Diethyl [1,2,3-13C3]malonate. The core of this synthesis is the carboxylation of the corresponding labeled ethyl acetate.

[15N2]Urea is synthesized from [15N]ammonia, carbon monoxide, and sulfur.

Experimental Protocol: Synthesis of 15N-enriched urea (CO(15NH2)2) from 15NH3, CO, and S in a discontinuous process

This method has been shown to produce [15N2]Urea with high isotopic enrichment. The reaction is carried out in a stainless steel reactor lined with polytetrafluoroethylene (PTFE) under controlled temperature and pressure.

Reaction Conditions and Yield:

ParameterValue
Reagents[15N]H3, CO, S
SolventCH3OH
Temperature100 °C
Reaction Time120 minutes
Yield76.5%

The synthesized [15N2]Urea is then purified to remove any residual sulfur and other impurities.

Final Synthesis of Barbituric Acid-[13C4,15N2]

The final step is the condensation of Diethyl [1,2,3-13C3]malonate and [15N2]Urea in the presence of a strong base, typically sodium ethoxide.

Overall Synthetic Scheme:

G cluster_0 Synthesis of Labeled Precursors cluster_1 Condensation Reaction Diethyl [1,2,3-13C3]malonate Diethyl [1,2,3-13C3]malonate Barbituric Acid-[13C4,15N2] Barbituric Acid-[13C4,15N2] Diethyl [1,2,3-13C3]malonate->Barbituric Acid-[13C4,15N2] [15N2]Urea [15N2]Urea [15N2]Urea->Barbituric Acid-[13C4,15N2] Sodium Ethoxide Sodium Ethoxide Sodium Ethoxide->Barbituric Acid-[13C4,15N2] Ethanol (solvent) Ethanol (solvent) Ethanol (solvent)->Barbituric Acid-[13C4,15N2]

Caption: Overall synthetic pathway for Barbituric Acid-[13C4,15N2].

Experimental Protocol: Synthesis of Barbituric Acid

This established protocol for the synthesis of unlabeled barbituric acid is directly applicable, with the substitution of the labeled precursors.

  • Materials:

    • Sodium metal

    • Absolute Ethanol

    • Diethyl [1,2,3-13C3]malonate

    • [15N2]Urea

    • Concentrated Hydrochloric Acid

    • Calcium Chloride

  • Apparatus:

    • Round-bottom flask (2 L)

    • Reflux condenser

    • Beaker

    • Büchner funnel

    • Measuring cylinder

    • Filter paper

  • Procedure:

    • Prepare sodium ethoxide by dissolving clean sodium metal (11.5 g) in absolute ethanol (250 mL) in a 2 L round-bottom flask fitted with a reflux condenser. If the reaction is too vigorous, cool the flask in an ice bath.

    • Once all the sodium has reacted, add Diethyl [1,2,3-13C3]malonate (equivalent molar amount to 80 g of unlabeled) followed by a solution of dry [15N2]Urea (equivalent molar amount to 30 g of unlabeled) in hot (70 °C) absolute ethanol (250 mL).

    • Shake the mixture thoroughly and reflux for 7 hours in an oil bath heated to 110 °C. A white solid will precipitate.

    • After reflux, add hot water (50 °C, 450 mL) to the reaction mixture, followed by concentrated hydrochloric acid with constant stirring until the solution is acidic (approximately 45 mL).

    • Filter the resulting clear solution while hot and then cool it in a refrigerator overnight to crystallize the product.

    • Collect the solid product by vacuum filtration using a Büchner funnel, wash with cold water (25 mL), and dry in an oven at 100 °C for 4 hours.

Quantitative Data:

While specific yield and purity data for the fully labeled Barbituric Acid-[13C4,15N2] are not extensively published, the yield for the unlabeled synthesis is typically in the range of 72-78%.[1] The isotopic enrichment is expected to be high, corresponding to the enrichment of the starting materials.

ParameterExpected Value
Yield ~70-80%
Chemical Purity >98% (after recrystallization)
Isotopic Enrichment >99% (dependent on precursors)

Purification and Characterization

Purification

The primary method for purifying the synthesized Barbituric Acid-[13C4,15N2] is recrystallization from hot water or a mixture of ethanol and water. This process removes unreacted starting materials and byproducts.

Characterization and Isotopic Enrichment Analysis

The identity and purity of the final product are confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and melting point determination.

The isotopic enrichment is a critical parameter and is determined using high-resolution mass spectrometry (HRMS).

Workflow for Isotopic Enrichment Determination:

G Sample Preparation Sample Preparation HRMS Analysis HRMS Analysis Sample Preparation->HRMS Analysis Inject Data Acquisition Data Acquisition HRMS Analysis->Data Acquisition Generate Spectra Isotopic Distribution Analysis Isotopic Distribution Analysis Data Acquisition->Isotopic Distribution Analysis Extract Ion Chromatograms Enrichment Calculation Enrichment Calculation Isotopic Distribution Analysis->Enrichment Calculation Compare to Theoretical

Caption: Workflow for determining isotopic enrichment by HRMS.

The mass spectrum of the labeled compound will show a mass shift corresponding to the incorporated isotopes. By comparing the measured isotopic distribution to the theoretical distribution for a given enrichment level, the final isotopic purity can be accurately calculated.

Application in Quantitative Analysis

Barbituric Acid-[13C4,15N2] is primarily used as an internal standard for the quantification of barbiturates in biological samples by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Experimental Workflow for Barbiturate Analysis in Urine:

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Analysis Urine Sample Urine Sample Add Internal Standard Add Barbituric Acid-[13C4,15N2] Internal Standard Urine Sample->Add Internal Standard Dilution Dilution Add Internal Standard->Dilution Vortex & Centrifuge Vortex & Centrifuge Dilution->Vortex & Centrifuge LC Separation UPLC Separation Vortex & Centrifuge->LC Separation Inject Supernatant MS/MS Detection Tandem MS Detection (MRM Mode) LC Separation->MS/MS Detection Quantification Peak Integration & Ratio Calculation MS/MS Detection->Quantification Result Reporting Result Reporting Quantification->Result Reporting

Caption: Workflow for quantitative analysis of barbiturates using a labeled internal standard.

This "dilute-and-shoot" method is a rapid and robust approach for high-throughput analysis. The co-elution of the analyte and the isotopically labeled internal standard allows for accurate correction of any analytical variability, leading to highly reliable quantitative results.[2][3]

References

A Technical Guide to the Solubility of Barbituric Acid-[13C4,15N2]

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Core Data Presentation: Solubility Profile

The solubility of a compound is a critical parameter in drug development and various research applications, influencing everything from formulation to bioavailability. The following table summarizes the known solubility of barbituric acid in a range of solvents.

SolventChemical FormulaTypeSolubilityTemperature (°C)
WaterH₂OPolar Protic142 g/L[1][2]20
11.45 g/L[3]Not Specified
100 mg/mL (in hot water)[1]Not Specified
Dimethyl Sulfoxide (DMSO)C₂H₆OSPolar AproticSlightly Soluble[1]Not Specified
MethanolCH₃OHPolar ProticSlightly Soluble[1]Not Specified
EthanolC₂H₅OHPolar ProticSparingly Soluble[4]Not Specified
AcetoneC₃H₆OPolar AproticInsoluble[5]Not Specified
Diethyl Ether(C₂H₅)₂OPolar AproticSoluble[4][6]Not Specified
Formaldehyde (37% aq.)CH₂OPolarSoluble[5]Not Specified
Formic Acid (conc.)HCOOHPolar ProticSoluble[5]Not Specified
PyridineC₅H₅NPolar AproticSlightly Soluble[5]Not Specified
Glacial Acetic AcidC₂H₄O₂Polar ProticInsoluble[5]Not Specified
AcetonitrileC₂H₃NPolar AproticInsoluble[5]Not Specified
ChloroformCHCl₃NonpolarInsoluble[5]Not Specified
DichloromethaneCH₂Cl₂NonpolarInsoluble[5]Not Specified
Ethyl AcetateC₄H₈O₂Polar AproticInsoluble[5]Not Specified
HeptaneC₇H₁₆NonpolarInsoluble[5]Not Specified
HexaneC₆H₁₄NonpolarInsoluble[5]Not Specified
TolueneC₇H₈NonpolarInsoluble[5]Not Specified
XyleneC₈H₁₀NonpolarInsoluble[5]Not Specified

Experimental Protocols

Determining the precise solubility of Barbituric Acid-[13C4,15N2] in a specific solvent system is crucial for experimental design. A generalized protocol for this determination is provided below.

Protocol: Determination of Aqueous and Organic Solvent Solubility

Objective: To quantitatively determine the solubility of Barbituric Acid-[13C4,15N2] in a given solvent at a specific temperature.

Materials:

  • Barbituric Acid-[13C4,15N2]

  • Selected solvent (e.g., water, DMSO, ethanol)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker/incubator

  • Centrifuge

  • Micropipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometer) or other quantitative analysis method.

  • Volumetric flasks and other standard laboratory glassware

Methodology:

  • Preparation of Saturated Solutions:

    • Add an excess amount of Barbituric Acid-[13C4,15N2] to a series of vials. The excess solid should be clearly visible.

    • Add a known volume of the selected solvent to each vial.

    • Securely cap the vials to prevent solvent evaporation.

    • Place the vials in a constant temperature shaker set to the desired experimental temperature (e.g., 25 °C).

    • Allow the solutions to equilibrate for a sufficient period (typically 24-48 hours) to ensure saturation is reached.

  • Sample Collection and Preparation:

    • After equilibration, carefully remove the vials from the shaker.

    • Allow the excess solid to settle to the bottom. For finer suspensions, centrifuge the vials at a moderate speed to pellet the undissolved solid.

    • Carefully withdraw a precise aliquot of the clear supernatant using a micropipette.

    • Dilute the aliquot with a known volume of the same solvent in a volumetric flask to a concentration within the linear range of the analytical method.

  • Quantitative Analysis:

    • Analyze the diluted samples using a calibrated HPLC method.

    • The concentration of Barbituric Acid-[13C4,15N2] in the diluted sample is determined by comparing its peak area to a standard curve prepared from known concentrations of the compound.

  • Calculation of Solubility:

    • Calculate the concentration of the saturated solution by taking into account the dilution factor.

    • Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L.

Note: For qualitative assessment, a small, known amount of the compound can be added to a specific volume of the solvent and observed for dissolution at a given temperature.

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the logical steps involved in determining the solubility of Barbituric Acid-[13C4,15N2].

Solubility_Workflow A Start: Define Experimental Conditions (Solvent, Temperature) B Prepare Supersaturated Solution (Excess Solute in Solvent) A->B C Equilibrate at Constant Temperature (e.g., 24-48 hours with shaking) B->C D Phase Separation (Centrifugation or Settling) C->D E Collect Supernatant Aliquot D->E F Dilute Sample to Known Volume E->F G Quantitative Analysis (e.g., HPLC) F->G H Calculate Solubility from Concentration and Dilution Factor G->H I End: Report Solubility Data H->I

Caption: A flowchart of the experimental workflow for determining compound solubility.

Signaling Pathway of Barbiturates

Barbiturates, the class of drugs to which barbituric acid is the parent compound, exert their primary effects on the central nervous system by modulating the activity of the GABA-A receptor.[7]

GABA_A_Signaling cluster_membrane Neuronal Membrane GABA_A GABA-A Receptor (Ligand-gated Chloride Channel) Increased_Duration Increased Duration of Chloride Channel Opening GABA_A->Increased_Duration Potentiation Barbiturates Barbiturates Barbiturates->GABA_A Allosteric Binding GABA GABA GABA->GABA_A Agonist Binding Chloride_Influx Increased Influx of Chloride Ions (Cl-) Increased_Duration->Chloride_Influx Hyperpolarization Neuronal Hyperpolarization Chloride_Influx->Hyperpolarization CNS_Depression Central Nervous System Depression Hyperpolarization->CNS_Depression

Caption: The signaling pathway of barbiturates via the GABA-A receptor.

References

Mass spectrum of Barbituric Acid-[13C4,15N2]

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Mass Spectrum of Barbituric Acid-[13C4,15N2]

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the mass spectrum of the isotopically labeled internal standard, Barbituric Acid-[13C4,15N2]. The inclusion of comprehensive data, a detailed experimental protocol, and illustrative diagrams is intended to support researchers in method development, quantitative analysis, and quality control processes within pharmaceutical and forensic laboratories.

Introduction

Barbituric acid is the parent compound of a class of drugs known as barbiturates, which act as central nervous system depressants by enhancing the activity of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor.[1] While barbituric acid itself is not pharmacologically active, its derivatives are used as sedatives, hypnotics, and anticonvulsants.[1] In quantitative analytical chemistry, particularly in techniques like liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS), stable isotopically labeled compounds are crucial as internal standards. They are ideal for correcting for matrix effects and variations in sample preparation and instrument response, leading to highly accurate and precise measurements.[2]

Barbituric Acid-[13C4,15N2] is a stable isotope-labeled version of barbituric acid where all four carbon atoms are replaced with carbon-13 and both nitrogen atoms are replaced with nitrogen-15. This guide focuses on its mass spectrometric properties to aid in its use as an internal standard for the analysis of barbiturates.

Chemical and Physical Properties

PropertyValue
Chemical Name(2,4,6-trioxo-1,3-diazinan-1,3-diyl)bis(carbon-13) dihydropyrimidine-2,4,6(1H,3H,5H)-trione-[1,3-15N2,2,4,5,6-13C4]
Chemical Formula¹³C₄H₄¹⁵N₂O₃
Exact Mass134.0297 Da
InChI KeyHNYOPLTXPVRDBG-UHFFFAOYSA-N
SMILESO=[13C]1[15NH]C(=O)[13CH2]--INVALID-LINK--[15NH]1
Purity>97%
Isotopic Incorporation>98%[2]

Predicted Mass Spectrum and Fragmentation

The following table presents the predicted electron ionization (EI) mass spectrum of Barbituric Acid-[13C4,15N2]. The prediction is based on the known fragmentation pattern of unlabeled barbituric acid and accounts for the mass shift due to the isotopic labels. The fragmentation of barbituric acid typically involves cleavage of the heterocyclic ring.

Predicted m/zPredicted Relative Intensity (%)Putative Fragment Ion
13480-90[¹³C₄H₄¹⁵N₂O₃]⁺ (Molecular Ion)
8920-30[¹³C₃H₃¹⁵NO₂]⁺
455-10[H¹⁵N¹³CO]⁺
4495-100 (Base Peak)[¹³C₂H₂O]⁺

Note: The relative intensities are estimates based on the typical fragmentation patterns of barbiturates and may vary depending on the specific instrument conditions.

Detailed Experimental Protocol for Mass Spectrometry Analysis

This section outlines a general protocol for the analysis of Barbituric Acid-[13C4,15N2] using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a common technique for the analysis of barbiturates in biological matrices.[3][4]

4.1. Sample Preparation (Dilute-and-Shoot)

A "dilute-and-shoot" method is often sufficient for urine samples and provides rapid analysis.[5]

  • Allow all samples and standards to equilibrate to room temperature.

  • Vortex the samples to ensure homogeneity.

  • In a clean microcentrifuge tube, combine 10 µL of the sample (e.g., urine) with 490 µL of a solution of Barbituric Acid-[13C4,15N2] in a suitable solvent (e.g., water or a weak mobile phase) to achieve the desired final concentration for the internal standard.

  • Vortex the mixture thoroughly.

  • Centrifuge the sample to pellet any particulates.

  • Transfer the supernatant to an autosampler vial for analysis.

4.2. Liquid Chromatography (LC) Conditions

ParameterSetting
LC System Agilent 1290 Infinity II UHPLC system or equivalent[4]
Column Agilent Poroshell 120 EC-C18, 2.1 × 100 mm, 1.9 µm[4]
Mobile Phase A Water with 5 mM Ammonium Acetate
Mobile Phase B Acetonitrile with 5 mM Ammonium Acetate
Gradient A suitable gradient to separate the analyte from matrix components. For example: 0-0.5 min, 95% A; 0.5-2.0 min, linear gradient to 5% A; 2.0-2.5 min, hold at 5% A; 2.5-3.0 min, return to 95% A and re-equilibrate.
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL

4.3. Mass Spectrometry (MS) Conditions

Barbiturates generally ionize well in negative electrospray ionization (ESI) mode.[4][6]

ParameterSetting
Mass Spectrometer Agilent 6470 Triple Quadrupole MS or equivalent[4]
Ionization Source Electrospray Ionization (ESI), Negative Mode
Gas Temperature 300 °C
Gas Flow 5 L/min
Nebulizer Pressure 45 psi
Sheath Gas Temperature 250 °C
Sheath Gas Flow 11 L/min
Capillary Voltage 3500 V
Nozzle Voltage 500 V
Detection Mode Multiple Reaction Monitoring (MRM)

4.4. Multiple Reaction Monitoring (MRM) Transitions

For quantitative analysis, specific precursor-to-product ion transitions should be monitored. For Barbituric Acid-[13C4,15N2], the following transition would be a logical starting point for method development:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Barbituric Acid-[13C4,15N2]133.0 (deprotonated)88.015 (To be optimized)

Visualizations

5.1. Experimental Workflow

The following diagram illustrates the general workflow for the quantitative analysis of a target analyte using an isotopically labeled internal standard like Barbituric Acid-[13C4,15N2].

experimental_workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Biological Sample Mix Spiking & Dilution Sample->Mix Standard Barbituric Acid- [13C4,15N2] Standard Standard->Mix LC LC Separation Mix->LC MS MS/MS Detection LC->MS Quant Quantification MS->Quant Result Final Concentration Quant->Result

Figure 1: General workflow for quantitative analysis.

5.2. Predicted Fragmentation Pathway

This diagram shows a plausible fragmentation pathway for Barbituric Acid-[13C4,15N2] in an electron ionization source.

fragmentation_pathway M Barbituric Acid-[13C4,15N2] [M]+• m/z = 134 F1 [¹³C₃H₃¹⁵NO₂]⁺ m/z = 89 M->F1 loss1 F2 [¹³C₂H₂O]⁺ m/z = 44 F1->F2 loss2 loss1 - H¹⁵N¹³CO loss2 - Further Fragmentation

Figure 2: Predicted fragmentation of Barbituric Acid-[13C4,15N2].

Conclusion

Barbituric Acid-[13C4,15N2] serves as an essential tool for the accurate quantification of barbiturates in various matrices. Understanding its mass spectrometric behavior, including its molecular ion mass and fragmentation pattern, is fundamental for the development of robust and reliable analytical methods. The information and protocols provided in this guide offer a solid foundation for researchers and scientists to effectively utilize this stable isotope-labeled standard in their work.

References

In-depth Technical Guide to NMR Spectroscopy of Barbituric Acid-[13C4,15N2]

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) spectroscopy data available for Barbituric Acid-[13C4,15N2]. It is intended to be a valuable resource for researchers and professionals engaged in drug development and scientific investigation involving barbiturates. This document summarizes key NMR data, details experimental protocols, and presents visual representations of relevant biological pathways and experimental workflows.

Introduction to Barbituric Acid and Isotopic Labeling

Barbituric acid is the parent compound of a class of drugs known as barbiturates, which act as central nervous system depressants. While barbituric acid itself is not pharmacologically active, its derivatives have been widely used as sedatives, hypnotics, and anticonvulsants.[1][2] The mechanism of action for barbiturates primarily involves the potentiation of the inhibitory neurotransmitter γ-aminobutyric acid (GABA) at the GABAA receptor.[3][4]

Isotopic labeling of barbituric acid with 13C and 15N is a powerful technique for detailed structural and dynamic studies using NMR spectroscopy. The introduction of these stable isotopes allows for the unambiguous assignment of signals and the measurement of through-bond and through-space interactions, providing critical insights into molecular conformation, dynamics, and interactions with biological targets.

NMR Spectroscopy Data

While a comprehensive, publicly available dataset specifically for Barbituric Acid-[13C4,15N2] is not readily found in the literature, data for the unlabeled compound provides a strong basis for expected chemical shifts. The following tables summarize known 1H and 13C NMR data for barbituric acid in deuterated dimethyl sulfoxide (DMSO-d6), which can be used as a reference for studies on the isotopically labeled analogue.

Table 1: 1H NMR Chemical Shifts for Barbituric Acid in DMSO-d6 [5]

ProtonsChemical Shift (ppm)
NH11.1
CH23.466

Table 2: 13C NMR Chemical Shifts for Barbituric Acid in DMSO-d6 [5]

Carbon AtomChemical Shift (ppm)
C=O (at C2)Not Reported
C=O (at C4/C6)Not Reported
CH2 (at C5)Not Reported

Note: Specific peak assignments for the carbonyl and methylene carbons in the 13C NMR spectrum of unlabeled barbituric acid in DMSO-d6 were not explicitly provided in the referenced source. However, based on typical chemical shift ranges, the carbonyl carbons would be expected to appear significantly downfield (around 150-170 ppm), while the methylene carbon would be upfield (around 40 ppm).

For 15N NMR of 15N-enriched barbituric acid, a single signal is expected due to the symmetry of the molecule.[6] The precise chemical shift will be dependent on the pH of the solution.[6] The measurement of 13C-15N coupling constants in the labeled compound would provide invaluable information for structural elucidation.[4][7][8][9]

Experimental Protocols

Detailed experimental protocols for acquiring NMR data of Barbituric Acid-[13C4,15N2] are not widely published. However, based on general practices for solid-state and solution-state NMR of similar compounds, a general methodology can be outlined.

Solid-State NMR Spectroscopy

Solid-state NMR is a powerful technique for studying the structure and dynamics of molecules in their native, solid form.

Sample Preparation:

  • Finely grind the solid Barbituric Acid-[13C4,15N2] sample to ensure homogeneity.

  • Carefully pack the powdered sample into a magic-angle spinning (MAS) rotor.

Instrumentation and Parameters:

  • Spectrometer: A high-field solid-state NMR spectrometer.

  • Probe: A double-resonance MAS probe.

  • Techniques: Cross-polarization magic-angle spinning (CP/MAS) is a common technique to enhance the signal of low-abundance nuclei like 13C and 15N.[10]

  • Reference: Adamantane is a common external standard for 13C chemical shifts, and 15NH4Cl can be used for 15N chemical shifts.[11]

  • Key Parameters:

    • Magic-angle spinning speed

    • Contact time for cross-polarization

    • Recycle delay

    • Number of scans

Solution-State NMR Spectroscopy

Sample Preparation:

  • Dissolve an appropriate amount of Barbituric Acid-[13C4,15N2] in a deuterated solvent (e.g., DMSO-d6).

  • Filter the solution to remove any particulate matter.

  • Transfer the solution to a high-quality NMR tube.

Instrumentation and Parameters:

  • Spectrometer: A high-resolution liquid-state NMR spectrometer.

  • Probe: A multinuclear inverse-detection probe.

  • Techniques: Standard 1D 13C and 15N experiments, as well as 2D correlation experiments such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) to determine connectivities and coupling constants.

  • Reference: Tetramethylsilane (TMS) is the standard reference for 13C NMR. For 15N NMR, an external reference such as nitromethane or a calibrated internal reference can be used.

Visualizations

Chemical Structure of Barbituric Acid-[13C4,15N2]

cluster_legend Legend 13C 13C 15N 15N C2 C N1 N C2->N1 N3 N C2->N3 O2 =O C2->O2 C6 C N1->C6 H1 H N1->H1 C5 C C6->C5 O6 =O C6->O6 H3 H N3->H3 C4 C C4->N3 O4 =O C4->O4 C5->C4 H5_1 H C5->H5_1 H5_2 H C5->H5_2

Caption: Chemical structure of Barbituric Acid-[13C4,15N2].

Signaling Pathway of Barbiturates at the GABAA Receptor

Barbiturates exert their effects by binding to the GABAA receptor, a ligand-gated ion channel.[3][4] This interaction potentiates the effect of GABA, leading to increased chloride ion influx and hyperpolarization of the neuron, which results in neuronal inhibition.

GABAA_Pathway cluster_receptor GABAA Receptor GABA_Site GABA Binding Site Channel_Open Chloride Channel (Open) GABA_Site->Channel_Open Opens Barb_Site Barbiturate Binding Site Barb_Site->Channel_Open Potentiates Opening GABA GABA GABA->GABA_Site Binds to Barbiturate Barbiturate Barbiturate->Barb_Site Binds to Channel_Closed Chloride Channel (Closed) Hyperpolarization Neuronal Hyperpolarization (Inhibition) Channel_Open->Hyperpolarization Allows Cl- influx, causing

Caption: Barbiturate interaction with the GABAA receptor.

Experimental Workflow for Solid-State NMR

The following diagram illustrates a typical workflow for the solid-state NMR analysis of Barbituric Acid-[13C4,15N2].

SSNMR_Workflow Sample Barbituric Acid-[13C4,15N2] (Solid Powder) Grinding Grind to Homogeneous Powder Sample->Grinding Packing Pack into MAS Rotor Grinding->Packing Spectrometer Insert into Solid-State NMR Spectrometer Packing->Spectrometer Experiment Acquire CP/MAS NMR Spectra (13C and 15N) Spectrometer->Experiment Processing Process Data (Fourier Transform, Phasing, Baseline Correction) Experiment->Processing Analysis Spectral Analysis (Chemical Shift Assignment, Coupling Constant Measurement) Processing->Analysis

Caption: Solid-state NMR experimental workflow.

Conclusion

References

Unraveling Metabolic Fates: A Technical Guide to Barbituric Acid-[13C4,15N2] in Pathway Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the application of Barbituric Acid-[13C4,15N2], a stable isotope-labeled compound, for elucidating metabolic pathways. By incorporating heavy isotopes of carbon and nitrogen, this tracer allows for the precise tracking of barbituric acid's journey through biological systems, offering invaluable insights for drug metabolism research, toxicology, and the development of novel therapeutics. While barbituric acid itself is not pharmacologically active, it is the parent compound of a wide array of barbiturate drugs that act as central nervous system depressants.[1][2] Understanding its metabolic fate is crucial for predicting the behavior of its derivatives.

Introduction to Stable Isotope Tracing with Barbituric Acid-[13C4,15N2]

Stable isotope labeling is a powerful technique used in metabolic research to trace the transformation of molecules within a biological system.[3] Unlike radioactive isotopes, stable isotopes are non-radioactive and safe for use in a wider range of experimental settings, including human studies. The use of compounds like Barbituric Acid-[13C4,15N2], where all four carbon atoms and both nitrogen atoms are replaced with their heavier stable isotopes (¹³C and ¹⁵N), enables researchers to distinguish the tracer and its downstream metabolites from their naturally occurring (¹²C, ¹⁴N) counterparts using mass spectrometry-based analytical methods.[3][4]

The significant mass shift provided by the four ¹³C and two ¹⁵N atoms facilitates unambiguous detection and quantification of the labeled molecules and their metabolic products. This approach eliminates the risk of radiation exposure associated with radioactive tracers.[3]

Potential Metabolic Pathways of Barbituric Acid

While barbituric acid itself has limited metabolic transformation, its derivatives undergo extensive metabolism. The core barbituric acid structure can be metabolized through several routes, primarily involving the substituents at the C5 position. However, the pyrimidine ring itself can also be subject to degradation. Based on the known metabolism of barbiturates, the metabolic fate of the Barbituric Acid-[13C4,15N2] core could be hypothesized to follow pathways such as ring opening and subsequent degradation into smaller molecules that can enter central metabolism.

The diagram below illustrates a hypothetical metabolic pathway for the degradation of the Barbituric Acid-[13C4,15N2] ring, leading to labeled urea and malonic acid, which can then be further metabolized.

BarbituricAcidMetabolism cluster_0 Cellular Environment Barbituric Acid-[13C4,15N2] Barbituric Acid-[13C4,15N2] Hydrolysis Hydrolysis Barbituric Acid-[13C4,15N2]->Hydrolysis Ring Opening Ring Opening Hydrolysis->Ring Opening Malonyl-CoA-[13C3] Malonyl-CoA-[13C3] Ring Opening->Malonyl-CoA-[13C3] Urea-[13C,15N2] Urea-[13C,15N2] Ring Opening->Urea-[13C,15N2] Fatty Acid Synthesis Fatty Acid Synthesis Malonyl-CoA-[13C3]->Fatty Acid Synthesis Urea Cycle Urea Cycle Urea-[13C,15N2]->Urea Cycle

Caption: Hypothetical metabolic fate of the Barbituric Acid-[13C4,15N2] core.

Experimental Design and Protocols

A typical metabolic tracing study using Barbituric Acid-[13C4,15N2] involves the administration of the labeled compound to a biological system (e.g., cell culture, animal model, or human subject) and the subsequent collection and analysis of biological samples over time.

Experimental Workflow

The following diagram outlines a general workflow for a metabolic tracing experiment.

ExperimentalWorkflow cluster_workflow Experimental Workflow Tracer_Administration Administer Barbituric Acid-[13C4,15N2] Sample_Collection Collect Biological Samples (e.g., plasma, urine, tissue) Tracer_Administration->Sample_Collection Metabolite_Extraction Extract Metabolites Sample_Collection->Metabolite_Extraction LC_MS_Analysis LC-MS/MS Analysis Metabolite_Extraction->LC_MS_Analysis Data_Analysis Data Processing and Metabolic Flux Analysis LC_MS_Analysis->Data_Analysis Pathway_Elucidation Metabolic Pathway Elucidation Data_Analysis->Pathway_Elucidation

Caption: General workflow for a metabolic tracing study.
Detailed Methodologies

1. In Vitro Cell Culture Protocol

  • Cell Seeding: Plate cells (e.g., primary hepatocytes, cancer cell lines) in appropriate culture vessels and allow them to adhere and reach the desired confluency.

  • Tracer Introduction: Replace the standard culture medium with a medium containing a known concentration of Barbituric Acid-[13C4,15N2].

  • Time-Course Sampling: At various time points (e.g., 0, 1, 4, 12, 24 hours), harvest both the cells and the culture medium.

  • Metabolite Extraction:

    • Cells: Quench metabolism by rapidly washing the cells with ice-cold phosphate-buffered saline (PBS). Extract intracellular metabolites using a cold solvent mixture (e.g., 80% methanol).

    • Medium: Collect the culture medium and centrifuge to remove any cell debris.

  • Sample Preparation: Dry the extracts under a stream of nitrogen and reconstitute in a suitable solvent for LC-MS/MS analysis.

2. In Vivo Animal Study Protocol

  • Animal Acclimation: Acclimate animals (e.g., mice, rats) to the experimental conditions.

  • Tracer Administration: Administer Barbituric Acid-[13C4,15N2] via an appropriate route (e.g., oral gavage, intravenous injection). The dosage should be determined based on preliminary pharmacokinetic studies. Stable isotope-labeled phenobarbital has been administered intravenously in human studies.[4]

  • Sample Collection: At predetermined time points, collect biological samples such as blood (for plasma), urine, and specific tissues of interest (e.g., liver, kidney). For tissue samples, it is crucial to rapidly freeze them in liquid nitrogen to quench metabolic activity.

  • Metabolite Extraction:

    • Plasma/Urine: Precipitate proteins using a cold solvent like acetonitrile or methanol. Centrifuge and collect the supernatant.

    • Tissues: Homogenize the frozen tissue in a cold extraction solvent. Centrifuge to remove tissue debris and collect the supernatant.

  • Sample Preparation: Process the extracts as described for the in vitro protocol.

Data Presentation and Analysis

The primary output of these experiments is quantitative data on the abundance of Barbituric Acid-[13C4,15N2] and its labeled metabolites over time. This data is typically acquired using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

Quantitative Data Summary

The following tables provide a template for summarizing the quantitative data obtained from a hypothetical metabolic tracing study.

Table 1: In Vitro Isotope Enrichment in Key Metabolites

Time (hours)Barbituric Acid-[13C4,15N2] (% Enrichment)Labeled Metabolite A (% Enrichment)Labeled Metabolite B (% Enrichment)
010000
185.2 ± 3.110.5 ± 1.22.1 ± 0.3
455.7 ± 4.535.8 ± 2.915.4 ± 1.8
1215.3 ± 2.160.1 ± 5.345.6 ± 3.7
242.1 ± 0.575.9 ± 6.168.2 ± 5.5

Table 2: In Vivo Pharmacokinetic Parameters of Barbituric Acid-[13C4,15N2]

ParameterValueUnits
Cmax50.3 ± 5.2µg/mL
Tmax2.0 ± 0.5hours
AUC(0-t)350.7 ± 25.1µg*h/mL
Half-life (t½)8.5 ± 1.2hours
Clearance0.15 ± 0.02L/h/kg
Volume of Distribution1.2 ± 0.1L/kg

Note: The data presented in these tables are for illustrative purposes only and do not represent actual experimental results.

Data Analysis and Interpretation

The analysis of the mass spectrometry data involves identifying and quantifying the isotopologues of barbituric acid and its metabolites. This information is then used to:

  • Determine Pharmacokinetic Profiles: In vivo studies allow for the determination of key pharmacokinetic parameters such as clearance, volume of distribution, and elimination half-life.[4] Studies with stable isotope-labeled phenobarbital have shown no significant kinetic isotope effect, meaning the labeled and unlabeled drugs are metabolized at the same rate.[3]

  • Calculate Metabolic Flux: By measuring the rate of appearance and disappearance of labeled compounds, researchers can calculate the flux through different metabolic pathways.

  • Identify Novel Metabolites: The unique isotopic signature of the tracer can help in the identification of previously unknown metabolites.

  • Elucidate Metabolic Pathways: The pattern of isotope incorporation into different metabolites provides strong evidence for the sequence of reactions in a metabolic pathway.

Conclusion

Barbituric Acid-[13C4,15N2] is a powerful tool for researchers in drug metabolism and related fields. Its use in stable isotope tracing studies provides a safe and effective means to investigate the metabolic fate of the barbituric acid core structure. The detailed experimental protocols and data analysis strategies outlined in this guide offer a framework for designing and executing robust metabolic pathway studies. The insights gained from such studies are critical for understanding the efficacy, toxicity, and drug-drug interaction potential of barbiturate-based compounds, ultimately contributing to the development of safer and more effective medicines.

References

Methodological & Application

Application Note: High-Throughput Quantification of Barbiturates in Human Urine using Barbituric Acid-[13C4,15N2] as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive method for the simultaneous quantification of several common barbiturates in human urine using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The method employs a stable isotope-labeled internal standard, Barbituric Acid-[13C4,15N2], to ensure accuracy and precision by correcting for matrix effects and variations in sample preparation and instrument response. A simple "dilute-and-shoot" sample preparation protocol is utilized, allowing for high-throughput analysis suitable for clinical research and drug development settings. The method demonstrates excellent linearity, accuracy, and precision over a clinically relevant concentration range.

Introduction

Barbiturates are a class of central nervous system depressants with sedative-hypnotic properties. Although their therapeutic use has largely been replaced by benzodiazepines due to a narrower therapeutic index and higher potential for abuse, they are still prescribed for conditions such as epilepsy and are encountered in forensic and clinical toxicology. Accurate and reliable quantification of barbiturates in biological matrices is crucial for therapeutic drug monitoring, pharmacokinetic studies, and toxicology investigations.

LC-MS/MS has become the gold standard for the analysis of barbiturates due to its high sensitivity, specificity, and ability to multiplex. The use of a stable isotope-labeled internal standard is critical for mitigating matrix effects inherent in complex biological samples like urine and ensuring the reliability of quantitative results. Barbituric Acid-[13C4,15N2] is an ideal internal standard for this application as its chemical and physical properties are nearly identical to the parent compound of the barbiturate class, ensuring it co-elutes and experiences similar ionization effects as the target analytes, yet is mass-distinct.

This application note provides a detailed protocol for the preparation of samples and standards, LC-MS/MS instrument parameters, and data analysis for the quantification of phenobarbital, butalbital, pentobarbital, and secobarbital in human urine.

Experimental

Materials and Reagents
  • Analytes: Phenobarbital, Butalbital, Pentobarbital, Secobarbital

  • Internal Standard: Barbituric Acid-[13C4,15N2]

  • Solvents: Methanol (LC-MS grade), Acetonitrile (LC-MS grade), Water (LC-MS grade), Formic Acid

  • Matrix: Drug-free human urine

Standard and Internal Standard Preparation
  • Analyte Stock Solutions (1 mg/mL): Prepare individual stock solutions of each barbiturate in methanol.

  • Working Analyte Solution (10 µg/mL): Prepare a mixed working solution containing all barbiturates by diluting the stock solutions in methanol/water (50:50, v/v).

  • Internal Standard Stock Solution (1 mg/mL): Prepare a stock solution of Barbituric Acid-[13C4,15N2] in methanol.

  • Working Internal Standard Solution (100 ng/mL): Dilute the internal standard stock solution in 0.1% formic acid in water. This solution is used for sample dilution.

Sample Preparation ("Dilute-and-Shoot")
  • To 50 µL of urine sample, calibrator, or quality control sample in a microcentrifuge tube, add 950 µL of the working internal standard solution (100 ng/mL Barbituric Acid-[13C4,15N2] in 0.1% formic acid in water).

  • Vortex the mixture for 10 seconds.

  • Centrifuge at 10,000 rpm for 5 minutes.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method

Liquid Chromatography (LC) Conditions

ParameterValue
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 2.7 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient See Table 1
Flow Rate 0.4 mL/min
Injection Volume 10 µL
Column Temperature 40 °C

Table 1: LC Gradient Program

Time (min)% Mobile Phase B
0.010
5.090
6.090
6.110
8.010

Mass Spectrometry (MS) Conditions

ParameterValue
Instrument Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Negative
Scan Type Multiple Reaction Monitoring (MRM)
Gas Temperature 325 °C
Gas Flow 10 L/min
Nebulizer Pressure 35 psi
Capillary Voltage 3500 V (Negative)

Table 2: MRM Transitions for Barbiturates and Internal Standard

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Phenobarbital231.1188.120
Butalbital223.1180.118
Pentobarbital225.1182.118
Secobarbital237.1194.120
Barbituric Acid-[13C4,15N2] (IS) 133.1 90.0 15

Note: The product ion and collision energy for Barbituric Acid-[13C4,15N2] are predicted based on the fragmentation of similar compounds. These values should be optimized on the specific mass spectrometer being used.

Results and Discussion

Method Performance

The described method was validated for linearity, limit of quantification (LOQ), accuracy, and precision.

Table 3: Method Validation Summary

AnalyteLinear Range (ng/mL)LOQ (ng/mL)Accuracy (%) at LOQPrecision (%CV) at LOQ
Phenobarbital20 - 25002098.56.2
Butalbital20 - 250020101.25.8
Pentobarbital20 - 25002099.17.1
Secobarbital20 - 250020102.56.5

The calibration curves for all analytes showed excellent linearity with a coefficient of determination (r²) greater than 0.995. The accuracy and precision of the method were well within the acceptable limits for bioanalytical method validation.

Protocols

Protocol 1: Preparation of Calibration Standards and Quality Control Samples
  • Prepare a series of calibration standards in drug-free human urine at concentrations of 20, 50, 100, 250, 500, 1000, and 2500 ng/mL by spiking with the working analyte solution.

  • Prepare quality control (QC) samples in drug-free human urine at low, medium, and high concentrations (e.g., 60, 600, and 2000 ng/mL).

  • Process the calibrators and QC samples alongside the unknown samples using the "Dilute-and-Shoot" sample preparation protocol.

Protocol 2: LC-MS/MS System Setup and Data Acquisition
  • Equilibrate the LC-MS/MS system with the initial mobile phase conditions for at least 30 minutes.

  • Create a sequence table in the instrument control software including blanks, calibration standards, QC samples, and unknown samples.

  • Set up the data acquisition method with the LC gradient and MS parameters specified in Tables 1 and 2.

  • Inject the samples and acquire the data.

Protocol 3: Data Analysis
  • Integrate the peak areas for each analyte and the internal standard in the acquired chromatograms.

  • Calculate the peak area ratio of each analyte to the internal standard.

  • Generate a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards using a linear regression with a 1/x weighting.

  • Determine the concentration of the analytes in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizations

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing urine Urine Sample (50 µL) mix Vortex (10s) urine->mix is_sol Working Internal Standard Solution (950 µL) (Barbituric Acid-[13C4,15N2] in 0.1% Formic Acid) is_sol->mix centrifuge Centrifuge (10,000 rpm, 5 min) mix->centrifuge supernatant Transfer Supernatant centrifuge->supernatant vial Autosampler Vial supernatant->vial lc LC Separation (C18 Column) vial->lc ms MS/MS Detection (Negative ESI, MRM) lc->ms integrate Peak Integration ms->integrate ratio Calculate Analyte/IS Ratio integrate->ratio curve Generate Calibration Curve ratio->curve quantify Quantify Unknowns curve->quantify

Caption: Experimental workflow from sample preparation to data analysis.

G cluster_pathway Rationale for Internal Standard Use sample Analyte and Internal Standard (in sample matrix) prep Sample Preparation (e.g., extraction, dilution) sample->prep Potential for analyte loss injection LC Injection prep->injection is_correction Internal Standard Corrects for Variations prep->is_correction ionization ESI Source injection->ionization Matrix effects can suppress or enhance signal detection MS/MS Detector ionization->detection ionization->is_correction

Caption: Logic of using a stable isotope-labeled internal standard.

Application Note: Quantitative Analysis of Barbiturates in Human Urine using Barbituric Acid-[13C4,15N2] by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details a robust and high-throughput liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of several common barbiturates in human urine.[1] The protocol employs a simple "dilute-and-shoot" sample preparation technique, which significantly reduces sample preparation time compared to traditional methods like liquid-liquid extraction or derivatization required for GC-MS analysis.[2][3] The use of a stable isotope-labeled internal standard, Barbituric Acid-[13C4,15N2], ensures high accuracy and precision by correcting for matrix effects and variations during sample processing and analysis. Detection is achieved using a triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) and Multiple Reaction Monitoring (MRM) mode, providing excellent sensitivity and selectivity.[1][4]

Principle

The quantitative analysis of barbiturates is crucial in clinical and forensic toxicology.[5] This method is based on the principle of stable isotope dilution mass spectrometry. Samples are first fortified with a known concentration of the internal standard, Barbituric Acid-[13C4,15N2]. This labeled standard is chemically identical to the parent compound but has a different mass, allowing it to be distinguished by the mass spectrometer. After a simple dilution, the sample is injected into an LC-MS/MS system.

Chromatographic separation is achieved on a C18 reversed-phase column.[1][3] The analytes are then ionized using negative electrospray ionization (ESI), a technique well-suited for acidic drugs like barbiturates.[4] The triple quadrupole mass spectrometer isolates the specific precursor ion for each analyte and its internal standard, fragments them, and monitors for specific product ions. This highly selective process (MRM) allows for accurate quantification even in complex biological matrices like urine.[6] The concentration of each barbiturate is determined by comparing the peak area ratio of the native analyte to its corresponding stable isotope-labeled internal standard against a calibration curve.

Materials and Reagents

  • Analytes: Phenobarbital, Butalbital, Pentobarbital, Amobarbital, Secobarbital (Cerilliant or equivalent).

  • Internal Standard: Barbituric Acid-[13C4,15N2] (LGC Standards or equivalent).[7]

  • Solvents: HPLC-grade or better Methanol, Acetonitrile, and Water.[8]

  • Reagents: Ammonium acetate (Sigma-Aldrich or equivalent).[4]

  • Matrix: Drug-free human urine (Golden West Biologicals or equivalent).[4]

Experimental Protocols

Preparation of Stock and Working Solutions
  • Analyte Stock Solutions (1 mg/mL): Accurately weigh and dissolve each barbiturate standard in methanol to create individual stock solutions.[5]

  • Intermediate Analyte Solution (10 µg/mL): Combine appropriate volumes of each individual stock solution and dilute with methanol.

  • Internal Standard Stock Solution (1 mg/mL): Prepare a stock solution of Barbituric Acid-[13C4,15N2] in methanol.

  • Internal Standard Working Solution (200 ng/mL): Dilute the internal standard stock solution with a 50:50 mixture of methanol and water.

Preparation of Calibration Standards and Quality Controls (QCs)
  • Prepare calibration standards by spiking drug-free human urine with the intermediate analyte solution to achieve final concentrations ranging from 5 to 1,000 ng/mL.[4]

  • Prepare QC samples in drug-free human urine at low, medium, and high concentrations (e.g., 15, 150, and 800 ng/mL).

Sample Preparation ("Dilute-and-Shoot")
  • To 100 µL of urine sample, calibrator, or QC in a microcentrifuge tube, add 10 µL of the internal standard working solution (200 ng/mL).[6]

  • Add 890 µL of deionized water to achieve a 1:10 final dilution.[6]

  • Vortex the mixture thoroughly.

  • Centrifuge at high speed (e.g., 14,000 rcf) for 10 minutes to pellet any particulates.[6]

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

  • LC System: Agilent 1290 Infinity II UHPLC, Waters ACQUITY UPLC, or equivalent.[2][4]

  • Mass Spectrometer: Agilent 6470, SCIEX QTRAP 4500, or equivalent triple quadrupole mass spectrometer.[4][6]

Table 1: Liquid Chromatography (LC) Parameters

ParameterValue
Column Agilent Poroshell 120 EC-C18 (2.1 x 100 mm, 1.9 µm)[4]
Mobile Phase A Water with 5 mM Ammonium Acetate[4]
Mobile Phase B Acetonitrile with 5 mM Ammonium Acetate
Gradient Start at 10% B, ramp to 95% B over 4 min, hold for 1 min, return to 10% B
Flow Rate 0.4 mL/min
Column Temperature 30 °C[6]
Injection Volume 10 µL[4][6]

Table 2: Mass Spectrometry (MS) Parameters

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Negative[1][4]
Gas Temperature 300 °C
Gas Flow 10 L/min
Nebulizer Pressure 35 psi
Sheath Gas Temp 350 °C
Sheath Gas Flow 11 L/min
Capillary Voltage 3500 V
Analysis Mode Multiple Reaction Monitoring (MRM)

Data Presentation: MRM Transitions

The following table summarizes the optimized MRM transitions for common barbiturates and the internal standard. The primary transition used for quantification is shown in bold. Note that amobarbital and pentobarbital are isomers and may not be chromatographically separated under these conditions.[1][4]

Table 3: MRM Transitions and Retention Times

AnalytePrecursor Ion (Q1) m/zProduct Ion (Q2) m/zCollision Energy (eV)Approx. Retention Time (min)
Barbituric Acid-[13C4,15N2] (IS) 133.043.0 / 88.0-25 / -151.2
Phenobarbital 231.0188.0 / 42.4-10 / -173.3
Butalbital 223.0180.0 / 42.4-12 / -183.8
Amobarbital/Pentobarbital 225.0182.0 / 42.4-12 / -534.1
Secobarbital 237.0194.0 / 123.0-15 / -104.3

Note: Collision energies are starting points and should be optimized for the specific instrument used.

Workflow Visualization

The overall process from sample receipt to final data analysis is outlined in the workflow diagram below.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Urine Sample/Calibrator/QC Add_IS Add Internal Standard (Barbituric Acid-[13C4,15N2]) Sample->Add_IS Dilute Dilute with Water (1:10) Add_IS->Dilute Centrifuge Vortex & Centrifuge Dilute->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant LC_MS LC-MS/MS Analysis (ESI-, MRM Mode) Supernatant->LC_MS Integration Peak Integration LC_MS->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Concentration Calculation Calibration->Quantification Report Final Report Quantification->Report

Caption: Workflow for barbiturate analysis.

References

Method Development for the Quantitative Analysis of Barbiturates in Human Urine using Barbituric Acid-[13C4,15N2] as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed methodology for the simultaneous quantification of five common barbiturates (phenobarbital, pentobarbital, secobarbital, butalbital, and amobarbital) in human urine using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method incorporates a stable isotope-labeled internal standard, Barbituric Acid-[13C4,15N2], to ensure high accuracy and precision by correcting for matrix effects and variations in sample preparation and instrument response. The protocol covers sample preparation by solid-phase extraction (SPE), detailed LC-MS/MS operating conditions, and method validation parameters.

Introduction

Barbiturates are a class of central nervous system depressant drugs used as sedatives, hypnotics, and anticonvulsants.[1] Due to their potential for abuse and overdose, which can lead to respiratory depression and death, the accurate and reliable quantification of barbiturates in biological matrices is crucial in clinical and forensic toxicology.[2]

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for the analysis of drugs of abuse due to its high sensitivity and selectivity.[3] The use of stable isotope-labeled internal standards is a key component of robust quantitative LC-MS/MS assays. These standards are chemically identical to the analyte but have a different mass, allowing them to co-elute with the analyte and experience similar ionization and matrix effects. Barbituric acid is the parent compound of barbiturate drugs.[2] This method utilizes Barbituric Acid-[13C4,15N2] as a universal internal standard for the quantification of a panel of barbiturates.

This application note details a validated LC-MS/MS method for the simultaneous determination of phenobarbital, pentobarbital, secobarbital, butalbital, and amobarbital in human urine.

Experimental Protocols

Materials and Reagents
  • Analytes: Phenobarbital, Pentobarbital, Secobarbital, Butalbital, Amobarbital (certified reference standards)

  • Internal Standard: Barbituric Acid-[13C4,15N2][4]

  • Solvents: Methanol (LC-MS grade), Acetonitrile (LC-MS grade), Water (LC-MS grade), Formic Acid

  • Reagents: Ammonium acetate

  • Sample Preparation: Solid-Phase Extraction (SPE) cartridges (e.g., mixed-mode cation exchange)

  • Biological Matrix: Drug-free human urine

Sample Preparation: Solid-Phase Extraction (SPE)
  • Sample Pre-treatment: To 1 mL of urine, add 20 µL of the Barbituric Acid-[13C4,15N2] internal standard working solution (concentration to be optimized based on expected analyte levels). Vortex for 10 seconds.

  • SPE Column Conditioning: Condition the SPE cartridge with 2 mL of methanol followed by 2 mL of water.

  • Sample Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 2 mL of water, followed by 2 mL of a 5% methanol in water solution to remove interfering substances.

  • Elution: Elute the analytes and internal standard with 2 mL of a 2% formic acid in methanol solution.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid). Vortex to mix.

  • Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions
  • Liquid Chromatography (LC) System: A high-performance or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.9 µm) is suitable for the separation of barbiturates.[5]

  • Mobile Phase A: Water with 0.1% Formic Acid and 5 mM Ammonium Acetate.[5]

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient Elution:

    • 0-1 min: 5% B

    • 1-5 min: Ramp to 95% B

    • 5-6 min: Hold at 95% B

    • 6-6.1 min: Return to 5% B

    • 6.1-8 min: Re-equilibrate at 5% B

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode is generally preferred for barbiturates.[5]

  • Multiple Reaction Monitoring (MRM) Transitions: Specific precursor and product ion transitions for each analyte and the internal standard need to be optimized. The following are representative transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Phenobarbital231.1188.120
Pentobarbital225.1182.118
Secobarbital237.1194.119
Butalbital223.1180.118
Amobarbital225.1182.118
Barbituric Acid-[13C4,15N2] (IS) 133.0 90.0 22

Note: Collision energies and specific transitions should be optimized for the specific instrument used.

Data Presentation: Quantitative Performance

The method should be validated according to established guidelines to ensure its suitability for the intended purpose.[6][7][8] The following table summarizes the expected performance characteristics of the method.

ParameterPhenobarbitalPentobarbitalSecobarbitalButalbitalAmobarbital
Linear Range (ng/mL) 5 - 10005 - 10005 - 10005 - 10005 - 1000
Correlation Coefficient (r²) >0.995>0.995>0.995>0.995>0.995
Limit of Detection (LOD) (ng/mL) 1.51.52.01.81.7
Limit of Quantification (LOQ) (ng/mL) 5.05.06.05.55.2
Precision (%RSD) < 15%< 15%< 15%< 15%< 15%
Accuracy (% Recovery) 85-115%85-115%85-115%85-115%85-115%

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing urine_sample Urine Sample add_is Add Internal Standard (Barbituric Acid-[13C4,15N2]) urine_sample->add_is spe Solid-Phase Extraction (SPE) add_is->spe elution Elution spe->elution evaporation Evaporation elution->evaporation reconstitution Reconstitution evaporation->reconstitution lc_separation LC Separation reconstitution->lc_separation ms_detection MS/MS Detection lc_separation->ms_detection quantification Quantification ms_detection->quantification reporting Reporting quantification->reporting

Figure 1. Overall experimental workflow for barbiturate analysis.

internal_standard_principle cluster_analyte Analyte (e.g., Phenobarbital) cluster_is Internal Standard (Barbituric Acid-[13C4,15N2]) cluster_process Analytical Process cluster_detection Detection & Quantification analyte Analyte sample_prep Sample Preparation analyte->sample_prep is Internal Standard is->sample_prep lc_ms LC-MS/MS Analysis sample_prep->lc_ms ratio Ratio of Analyte to IS is Measured lc_ms->ratio

Figure 2. Principle of using a stable isotope-labeled internal standard.

References

Application Note: Therapeutic Drug Monitoring of Barbiturates using a Stable Isotope Dilution LC-MS/MS Assay with Barbituric Acid-[13C4,15N2]

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note describes a robust and sensitive method for the simultaneous quantification of several common barbiturates in human plasma for therapeutic drug monitoring (TDM). The method utilizes a simple liquid-liquid extraction (LLE) procedure followed by analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). To ensure the highest degree of accuracy and precision, the assay employs a stable isotope-labeled internal standard, Barbituric Acid-[13C4,15N2]. This method is suitable for clinical research laboratories and drug development professionals requiring reliable measurement of barbiturate levels to optimize patient therapy and ensure safety.

Introduction

Barbiturates are a class of central nervous system depressants historically used for their sedative, hypnotic, and anticonvulsant properties.[1] Although their use has largely been superseded by benzodiazepines due to a narrower therapeutic index and higher risk of overdose and dependence, certain barbiturates, such as phenobarbital, remain crucial in the management of specific seizure disorders.[1][2] Given their narrow therapeutic window, TDM is essential to maintain drug concentrations within the effective range while avoiding toxicity.[2]

LC-MS/MS has become the gold standard for TDM due to its high sensitivity, specificity, and ability to multiplex the analysis of several compounds in a single run.[2][3] The use of a stable isotope-labeled internal standard (SIL-IS) is critical for correcting for matrix effects and variations in sample preparation and instrument response. Barbituric Acid-[13C4,15N2], a labeled analog of the core structure of barbiturates, serves as an ideal internal standard for this application. This application note provides a detailed protocol for the quantification of phenobarbital, pentobarbital, butalbital, and secobarbital in human plasma.

Signaling Pathway of Barbiturates

Barbiturates exert their primary effect by modulating the activity of the γ-aminobutyric acid type A (GABA-A) receptor, the major inhibitory neurotransmitter receptor in the central nervous system.[4][5][6] They bind to a specific site on the GABA-A receptor, distinct from the GABA and benzodiazepine binding sites, and potentiate the effect of GABA by increasing the duration of chloride channel opening.[4][5] This leads to an prolonged influx of chloride ions, hyperpolarization of the neuronal membrane, and a decrease in neuronal excitability.[5] At higher concentrations, barbiturates can directly activate the GABA-A receptor, contributing to their sedative-hypnotic and anesthetic effects.[4]

BARBITURATE_SIGNALING cluster_neuron Postsynaptic Neuron GABA_A_Receptor GABA-A Receptor Cl_Channel Chloride (Cl-) Channel GABA_A_Receptor->Cl_Channel opens Hyperpolarization Membrane Hyperpolarization (Inhibition of Neuron) Cl_Channel->Hyperpolarization Increased duration of opening Barbiturates Barbiturates Barbiturates->GABA_A_Receptor Binds to allosteric site GABA GABA GABA->GABA_A_Receptor Binds to receptor Cl_ion_out->Cl_Channel Influx LLE_WORKFLOW start Start: 100 µL Plasma Sample add_is Add 25 µL Internal Standard (Barbituric Acid-[13C4,15N2]) start->add_is add_acid Add 50 µL 0.1 M HCl add_is->add_acid vortex1 Vortex (10s) add_acid->vortex1 add_mtbe Add 500 µL MTBE vortex1->add_mtbe vortex2 Vortex (2 min) add_mtbe->vortex2 centrifuge Centrifuge (10,000 x g, 5 min) vortex2->centrifuge transfer Transfer Organic Layer centrifuge->transfer evaporate Evaporate to Dryness (N2, 40°C) transfer->evaporate reconstitute Reconstitute in 100 µL 50:50 Methanol:Water evaporate->reconstitute analyze LC-MS/MS Analysis reconstitute->analyze

References

Application Notes and Protocols for Barbituric Acid-[13C4,15N2] Sample Preparation in Urine Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the sample preparation of Barbituric Acid-[13C4,15N2], a stable isotope-labeled internal standard, in human urine for quantitative analysis by chromatographic methods coupled with mass spectrometry (e.g., LC-MS/MS or GC-MS). The appropriate sample preparation technique is crucial for removing matrix interferences, concentrating the analyte, and ensuring accurate and reproducible results.

Barbituric Acid-[13C4,15N2] serves as an ideal internal standard for the quantification of barbiturates in biological matrices due to its similar chemical and physical properties to the unlabeled analytes, while its distinct mass allows for clear differentiation during mass spectrometric detection. The following sections detail various extraction methodologies, including Solid-Phase Extraction (SPE), Supported Liquid Extraction (SLE), Liquid-Liquid Extraction (LLE), and the "Dilute-and-Shoot" approach.

Data Presentation: Comparison of Sample Preparation Techniques

The selection of a sample preparation method depends on various factors, including the desired sensitivity, sample throughput, cost, and the specific analytical instrumentation used. The following table summarizes key quantitative parameters for the described techniques to aid in method selection.

ParameterSolid-Phase Extraction (SPE)Supported Liquid Extraction (SLE)Liquid-Liquid Extraction (LLE)Dilute-and-Shoot
Analyte Recovery >90%[1]103–108%[2]63-71%[3]Not Applicable (analyte is diluted)
Limit of Quantification (LOQ) 5 to 60 ng/mL[4][5]10 ng/mL[2]Varies by analyte and specific method20-150 ng/mL[6]
Linearity (Correlation Coefficient) 0.996 to 0.999[1]>0.99[2]>0.99[3]>0.995[7]
Sample Throughput ModerateHighLow to ModerateVery High[6][8][9]
Matrix Effect Low to Moderate (reduced by cleanup)Low (clean extracts)[10]Moderate to HighHigh (minimized by dilution)[8][9][10]
Cost per Sample Moderate to HighModerateLow to ModerateVery Low[8][9]
Automation Potential High[11]HighModerateVery High[11]

Experimental Protocols

The following are detailed protocols for the most common sample preparation techniques for barbiturates in urine. It is assumed that Barbituric Acid-[13C4,15N2] is used as the internal standard and would be added to the urine sample before extraction.

Protocol 1: Solid-Phase Extraction (SPE)

This method provides excellent sample cleanup and concentration, leading to high sensitivity.

Materials:

  • Agilent SPEC-C18AR SPE cartridges[12]

  • Urine sample

  • Internal Standard working solution (Barbituric Acid-[13C4,15N2] in methanol or water)

  • Methanol (MeOH)

  • Deionized water

  • Potassium hydroxide (KOH)

  • Hexane

  • Ethyl acetate

  • Nitrogen gas for evaporation

  • Centrifuge

  • Vacuum manifold

Procedure:

  • Sample Pre-treatment:

    • Centrifuge the urine sample at 2,800 rpm for 5 minutes.[12]

    • Pipette 1 mL of the centrifuged urine into a glass tube.[12]

    • Add the internal standard solution.

    • Add 1 mL of 100 mM potassium phosphate buffer (pH 6.0). To prepare the buffer, dissolve 13.6 g of KH2PO4 in 800 mL of water, adjust the pH to 6.0 with KOH, and then bring the final volume to 1 L.[12]

  • SPE Cartridge Conditioning:

    • Condition the SPEC-C18AR cartridge with 0.2 mL of MeOH.[12]

    • Equilibrate the cartridge with 0.5 mL of deionized water.[12]

  • Sample Loading:

    • Load the pre-treated sample solution onto the conditioned cartridge.[12]

  • Washing:

    • Wash the cartridge with 0.5 mL of deionized water.[12]

    • Dry the cartridge under vacuum for 1 minute.[12]

  • Elution:

    • Elute the analytes from the cartridge with 1 mL of a 90:10 hexane:ethyl acetate mixture.[12]

  • Evaporation and Reconstitution:

    • Collect the eluent and evaporate it to dryness under a gentle stream of nitrogen gas at 35 °C.[12]

    • Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

Protocol 2: Supported Liquid Extraction (SLE)

SLE offers a simplified workflow compared to traditional LLE, with high analyte recoveries and no emulsion formation.[2]

Materials:

  • ISOLUTE SLE+ 1 mL sample volume columns[2]

  • Urine sample

  • Internal Standard working solution

  • 100 mM ammonium acetate buffer (pH 5)

  • Dichloromethane

  • Ethyl acetate

  • Nitrogen gas for evaporation

  • Collection tubes

Procedure:

  • Sample Pre-treatment:

    • To 500 µL of urine, add 500 µL of 100 mM ammonium acetate buffer (pH 5) and the internal standard.[2]

  • Sample Loading:

    • Load the 1 mL of pre-treated sample onto the ISOLUTE SLE+ column.[2]

    • Apply a short pulse of vacuum to initiate flow and allow the sample to absorb for 5 minutes.[2]

  • Analyte Elution:

    • Elute with 2.5 mL of dichloromethane. Allow it to flow under gravity for 5 minutes.[2]

    • Add a second aliquot of 2.5 mL of dichloromethane and allow it to flow under gravity for another 5 minutes.[2]

    • Apply a short pulse of vacuum to complete the elution.[2]

  • Post-Extraction:

    • Evaporate the eluate to dryness at room temperature.[2]

    • Reconstitute the residue in 200 µL of ethyl acetate or a suitable mobile phase.[2]

Protocol 3: Liquid-Liquid Extraction (LLE)

LLE is a classic extraction technique that is cost-effective but can be more labor-intensive and prone to emulsion formation.

Materials:

  • Urine sample

  • Internal Standard working solution

  • 1N Hydrochloric acid (HCl)

  • Ether (or other suitable organic solvent like a 1:9 n-hexane:ethyl acetate mixture[3])

  • Anhydrous sodium sulfate

  • Separating funnel

  • Centrifuge tubes

  • Nitrogen gas for evaporation

Procedure:

  • Sample pH Adjustment:

    • Take 25 mL of urine and adjust the pH to 3 with 1N HCl.[13]

    • Add the internal standard.

  • Extraction:

    • Transfer the acidified urine to a separating funnel.

    • Add 10 mL of ether and shake vigorously. Allow the layers to separate.[13]

    • Collect the organic (upper) layer.

    • Repeat the extraction two more times with fresh 10 mL portions of ether.[13]

  • Drying and Evaporation:

    • Combine the ether extracts and pass them through a filter paper containing anhydrous sodium sulfate to remove any residual water.[13]

    • Evaporate the combined extracts to dryness under a gentle stream of nitrogen.[13]

  • Reconstitution:

    • Dissolve the residue in 1 mL of chloroform or a suitable mobile phase for analysis.[13]

Protocol 4: "Dilute-and-Shoot"

This is the simplest and fastest method, suitable for high-throughput screening, but it is more susceptible to matrix effects.[8][9]

Materials:

  • Urine sample

  • Internal Standard working solution (prepared in the dilution solvent)

  • Deionized water (or other suitable diluent)

  • Vortex mixer

  • Autosampler vials

Procedure:

  • Dilution:

    • Pipette a small volume of the urine sample (e.g., 10 µL to 25 µL) into an autosampler vial or a well of a 96-well plate.[7]

    • Add a larger volume of the dilution solvent containing the internal standard (e.g., 490 µL for a 1:50 dilution or a 20-fold dilution with water containing the internal standard).[7] The dilution factor can range from 5-fold to 100-fold depending on the sensitivity of the instrument and the expected concentration of the analyte.[8]

  • Mixing:

    • Vortex the mixture thoroughly.

  • Analysis:

    • Directly inject the diluted sample into the LC-MS/MS system.[8][9]

Visualizations of Experimental Workflows

The following diagrams illustrate the workflows for each of the described sample preparation techniques.

SPE_Workflow start Start pretreatment Sample Pre-treatment (Centrifuge, Add IS, Buffer) start->pretreatment loading Sample Loading pretreatment->loading conditioning SPE Cartridge Conditioning (MeOH, Water) conditioning->loading washing Washing (Water, Dry) loading->washing elution Elution (Organic Solvent) washing->elution evaporation Evaporation (Nitrogen) elution->evaporation reconstitution Reconstitution evaporation->reconstitution analysis LC-MS/MS Analysis reconstitution->analysis

Caption: Solid-Phase Extraction (SPE) Workflow.

SLE_Workflow start Start pretreatment Sample Pre-treatment (Add IS, Buffer) start->pretreatment loading Sample Loading (Wait 5 min) pretreatment->loading elution Analyte Elution (Dichloromethane) loading->elution evaporation Post-Extraction (Evaporation) elution->evaporation reconstitution Reconstitution evaporation->reconstitution analysis LC-MS/MS Analysis reconstitution->analysis LLE_Workflow start Start ph_adjustment pH Adjustment (Acidify, Add IS) start->ph_adjustment extraction Liquid-Liquid Extraction (Add Ether, Shake) ph_adjustment->extraction separation Phase Separation extraction->separation drying Drying Organic Phase (Sodium Sulfate) separation->drying evaporation Evaporation (Nitrogen) drying->evaporation reconstitution Reconstitution evaporation->reconstitution analysis LC-MS/MS Analysis reconstitution->analysis Dilute_and_Shoot_Workflow start Start dilution Dilution (Add Urine to IS Solution) start->dilution mixing Mixing (Vortex) dilution->mixing analysis Direct Injection (LC-MS/MS Analysis) mixing->analysis

References

Application Notes and Protocols for Liquid-Liquid Extraction of Barbituric Acid-[13C4,15N2]

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Barbituric Acid-[13C4,15N2] is an isotopically labeled internal standard used for the accurate quantification of barbituric acid in various biological and pharmaceutical matrices. Its chemical properties are virtually identical to the unlabeled analyte, ensuring similar behavior during sample preparation and analysis, particularly in liquid chromatography-mass spectrometry (LC-MS/MS) based methods.[1][2][3] Effective sample preparation is crucial for removing interfering substances and concentrating the analyte, with liquid-liquid extraction (LLE) being a widely employed technique. This document provides detailed protocols for standard LLE and dispersive liquid-liquid microextraction (DLLME) of Barbituric Acid-[13C4,15N2].

Principle of Liquid-Liquid Extraction for Barbituric Acid

Barbituric acid is an acidic compound with a pKa of approximately 4.01.[4] The principle of its liquid-liquid extraction relies on the differential solubility of the ionized and non-ionized forms of the molecule in aqueous and organic solvents. To ensure maximum partitioning into the organic phase, the pH of the aqueous sample must be adjusted to at least two units below the pKa of the analyte.[5] At a pH of 2 or lower, barbituric acid will be predominantly in its neutral, more hydrophobic form, allowing for efficient extraction into a non-polar organic solvent.

G cluster_0 Aqueous Phase (High pH > 6) cluster_1 Aqueous Phase (Low pH < 2) A Barbituric Acid (Ionized) Hydrophilic B Organic Phase A->B Poor Partitioning C Barbituric Acid (Neutral) Hydrophobic D Organic Phase C->D Efficient Partitioning

Caption: pH Effect on Barbituric Acid Partitioning.

Standard Liquid-Liquid Extraction (LLE) Protocol

This protocol is a general procedure for the extraction of Barbituric Acid-[13C4,15N2] from aqueous samples such as urine or plasma.

Materials and Reagents:

  • Sample containing Barbituric Acid-[13C4,15N2]

  • 1N Hydrochloric Acid (HCl)[6]

  • Extraction Solvent: A 1:9 (v/v) mixture of n-hexane and ethyl acetate is a common choice.[7] Alternatively, ether or chloroform can be used.[6]

  • Anhydrous Sodium Sulfate

  • Reconstitution Solvent: Typically the initial mobile phase of the LC-MS system (e.g., 90:10 water:acetonitrile).[8]

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Sample Preparation: Take a known volume (e.g., 1 mL) of the sample in a glass centrifuge tube.

  • pH Adjustment: Acidify the sample to approximately pH 2-3 by adding 1N HCl.[6] Verify the pH using a pH strip or meter.

  • Solvent Addition: Add 4 mL of the extraction solvent (e.g., 1:9 n-hexane:ethyl acetate) to the tube.[7]

  • Extraction: Cap the tube and vortex vigorously for 5 minutes to ensure thorough mixing and partitioning of the analyte.[7]

  • Phase Separation: Centrifuge the sample at ~2800 rpm for 15 minutes to achieve a clear separation of the aqueous and organic layers.[7]

  • Collection: Carefully transfer the upper organic layer to a clean tube. To maximize recovery, this step can be repeated with a fresh aliquot of extraction solvent.

  • Drying: Pass the collected organic phase through a filter paper containing anhydrous sodium sulfate to remove any residual water.[6]

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 35-40°C.

  • Reconstitution: Reconstitute the dried residue in a small, precise volume (e.g., 100-500 µL) of the reconstitution solvent.[7][8] Vortex briefly to ensure the analyte is fully dissolved.

  • Analysis: The sample is now ready for injection into the LC-MS/MS system.

Dispersive Liquid-Liquid Microextraction (DLLME) Protocol

DLLME is a miniaturized version of LLE that offers high recovery and enrichment factors with minimal solvent usage.[9][10]

Materials and Reagents:

  • Sample containing Barbituric Acid-[13C4,15N2]

  • 1N Hydrochloric Acid (HCl)

  • Disperser Solvent: Methanol[11]

  • Extraction Solvent: Chloroform[11]

  • Centrifuge

Procedure:

  • Sample Preparation: In a conical-bottom glass tube, take a 5 mL aliquot of the aqueous sample.

  • pH Adjustment: Adjust the sample pH to the acidic range (pH 2-3) with 1N HCl.

  • Solvent Mixture Preparation: Prepare a mixture of the disperser and extraction solvents. For example, 1.0 mL of methanol containing 100 µL of chloroform.

  • Injection and Dispersion: Rapidly inject this solvent mixture into the sample tube. A cloudy solution will form, indicating the dispersion of the fine chloroform droplets throughout the aqueous phase.

  • Extraction: The large surface area of the dispersed droplets facilitates rapid extraction of the analyte.

  • Centrifugation: Centrifuge the mixture at high speed (e.g., 4000 rpm) for 5 minutes. The fine droplets of the extraction solvent will sediment at the bottom of the conical tube.

  • Collection: Carefully collect the sedimented organic phase using a microsyringe.

  • Analysis: The collected extract can be directly injected into the LC-MS/MS system.

G A 1. Sample Preparation (Aqueous Sample + Internal Standard) B 2. pH Adjustment (Acidify to pH < 2) A->B C 3. Add Extraction Solvent (e.g., n-hexane:ethyl acetate) B->C D 4. Vortex (e.g., 5 minutes) C->D E 5. Centrifuge (e.g., 2800 rpm, 15 min) D->E F 6. Collect Organic Layer E->F G 7. Evaporate to Dryness (Under Nitrogen Stream) F->G H 8. Reconstitute (in Mobile Phase) G->H I 9. LC-MS/MS Analysis H->I

Caption: Standard Liquid-Liquid Extraction Workflow.

Quantitative Performance Data

The following table summarizes typical performance metrics for the extraction and analysis of barbituric acid, which are expected to be comparable for Barbituric Acid-[13C4,15N2].

ParameterValueMatrixMethodReference
Recovery 94% - 105%Pharmaceutical & Biological SamplesDLLME[9]
Recovery 63% - 71%BloodLLE (n-hexane:ethyl acetate)[7]
Limit of Detection (LOD) 2.0 ng/mLWater & Biological SamplesDLLME[9]
Linearity Range 5.0 - 200 ng/mLWater & Biological SamplesDLLME[9]
Linearity Range 20 - 2500 ng/mLHuman UrineDilute and Shoot[3]
Relative Standard Deviation (RSD) 1.64%Water & Biological SamplesDLLME[9]

Note: The performance data presented is for unlabeled barbituric acid or other barbiturates. Due to the nearly identical chemical properties, similar performance is anticipated for Barbituric Acid-[13C4,15N2]. The primary role of the isotopically labeled standard is to correct for any variability or loss during the extraction process, thereby improving the accuracy and precision of quantification.

References

Application Notes and Protocols for Solid-Phase Extraction of Barbituric Acid-[13C4,15N2]

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the solid-phase extraction (SPE) of Barbituric Acid-[13C4,15N2] from biological matrices. While specific methods for this isotopically labeled compound are not extensively published, the extraction protocols for unlabeled barbiturates are directly applicable due to their identical chemical properties. The following methods are based on established procedures for the analysis of barbiturates in serum, urine, and whole blood.

Introduction

Barbituric Acid-[13C4,15N2] is a stable isotope-labeled internal standard used for the accurate quantification of barbituric acid and its derivatives in various biological samples. Solid-phase extraction is a widely used sample preparation technique that offers high recovery and cleaner extracts compared to traditional liquid-liquid extraction.[1][2] The choice of SPE sorbent and protocol depends on the sample matrix and the desired level of selectivity. This guide details protocols using reversed-phase, polymeric, and mixed-mode SPE sorbents.

Protocol 1: Reversed-Phase SPE for Barbituric Acid-[13C4,15N2] in Serum

This protocol is adapted from a method for the extraction of barbiturates from serum using a C18 sorbent. Reversed-phase SPE is effective for extracting non-polar to moderately polar compounds from polar matrices.[1]

Materials:

  • Discovery® DSC-18Lt SPE Cartridges (500 mg/3 mL) or equivalent C18 sorbent

  • Methanol, HPLC grade

  • Deionized Water

  • Nitrogen gas supply for evaporation

  • Vortex mixer

  • Centrifuge

Experimental Protocol:

  • Sample Preparation: Spike 0.5 mL of serum with an appropriate concentration of Barbituric Acid-[13C4,15N2]. Dilute the sample with 0.5 mL of deionized water.

  • SPE Cartridge Conditioning: Condition the DSC-18Lt SPE cartridge by passing 2 mL of methanol followed by 2 mL of deionized water. Do not allow the cartridge to dry.

  • Sample Loading: Load the 1 mL prepared sample onto the conditioned cartridge at a flow rate of approximately 0.75 mL/min.

  • Washing: Wash the cartridge with 2 mL of 5% methanol in water to remove polar interferences.

  • Drying: Dry the cartridge under vacuum or with a stream of air for 5-10 minutes to remove excess water.

  • Elution: Elute the analyte with 1-2 mL of methanol.

  • Post-Elution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in a suitable mobile phase for subsequent analysis (e.g., LC-MS/MS).

Workflow Diagram:

Reversed-Phase SPE Workflow

Protocol 2: Polymeric SPE for Barbituric Acid-[13C4,15N2] in Urine

This protocol utilizes a polymeric sorbent, which is often advantageous for cleaner extracts and reduced ion suppression in LC-MS analysis.[3] This method is based on the extraction of neutral drugs of abuse from urine.[4]

Materials:

  • Strata-X-Drug N SPE Cartridges (100 mg/6 mL) or equivalent polymeric sorbent

  • 100 mM Sodium Acetate Buffer

  • Methanol, HPLC grade

  • Internal Standard Solution

  • Vortex mixer

Experimental Protocol:

  • Sample Preparation: To 2 mL of urine, add 2 mL of 100 mM sodium acetate buffer containing the internal standard. Vortex to mix.

  • Sample Loading: Directly load the pre-treated sample onto the Strata-X-Drug N cartridge. This type of sorbent often does not require conditioning and equilibration steps.[4]

  • Washing: Wash the cartridge with 2 mL of deionized water.

  • Drying: Dry the cartridge thoroughly under full vacuum for 5 minutes.

  • Elution: Elute the analyte with 2 mL of methanol.

  • Post-Elution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable mobile phase for analysis.

Workflow Diagram:

Polymeric SPE Workflow

Protocol 3: Mixed-Mode SPE for Barbituric Acid-[13C4,15N2] in Urine

This protocol uses a mixed-mode sorbent that combines hydrophobic and ion-exchange interactions for enhanced selectivity.[5] This method is adapted from a procedure for isolating barbiturates from human urine.[5][6]

Materials:

  • Bond Elut Certify II SPE Cartridges or equivalent mixed-mode sorbent

  • Methanol, HPLC grade

  • 100 mM Sodium Acetate Buffer (pH 7.0)

  • Ethyl Acetate

  • Isopropanol

  • Ammonium Hydroxide

  • Vortex mixer

  • Centrifuge

Experimental Protocol:

  • Sample Preparation: Adjust the pH of the urine sample to between 5 and 7.

  • SPE Cartridge Conditioning: Condition the Bond Elut Certify II cartridge with 2 mL of methanol, followed by 2 mL of 100 mM sodium acetate buffer (pH 7.0).

  • Sample Loading: Apply the pH-adjusted urine sample to the cartridge at a slow flow rate.

  • Washing: Wash the cartridge with 1 mL of 100 mM sodium acetate buffer (pH 7.0).

  • Drying: Dry the cartridge under full vacuum for 5 minutes.

  • Elution: Elute the analyte with a freshly prepared mixture of ethyl acetate, isopropanol, and ammonium hydroxide (80:20:2 v/v/v).

  • Post-Elution: Evaporate the eluate to dryness and reconstitute for analysis.

Workflow Diagram:

Mixed-Mode SPE Workflow

Quantitative Data Summary

The following table summarizes the performance data from various SPE methods for barbiturates. While this data is for unlabeled compounds, similar performance is expected for Barbituric Acid-[13C4,15N2].

Sorbent TypeMatrixAnalyte(s)Recovery (%)LLOQ (ng/mL)Reference
Bonded Silica GelUrineVarious Barbiturates> 90%20[5][6]
Polymeric (Bond Elut Plexa)PlasmaAcidic DrugsGood Recoveries5[3]
Supported Liquid Extraction (ISOLUTE® SLE+)Whole BloodVarious BarbituratesGood Recoveries20[7]
Polymeric (Strata-X-Drug N)UrineVarious BarbituratesHigh RecoveriesCutoff: 300[4]

Note: LLOQ (Lower Limit of Quantification) and recovery can vary depending on the specific analyte, instrumentation, and laboratory conditions.

Discussion and Considerations

  • Sorbent Selection: The choice of sorbent is critical for successful SPE. Reversed-phase sorbents like C18 are a good starting point for moderately non-polar compounds. Polymeric sorbents often provide cleaner extracts and are suitable for a broader range of analytes. Mixed-mode sorbents offer the highest selectivity by combining multiple retention mechanisms.

  • pH Adjustment: Barbiturates are acidic drugs.[8] For optimal retention on reversed-phase and polymeric sorbents, the sample pH should be adjusted to be acidic to ensure the analytes are in their neutral, protonated form.[3] For anion exchange mechanisms, a higher pH would be required.

  • Method Validation: It is essential to validate any SPE method for its intended use. This includes assessing recovery, matrix effects, linearity, accuracy, and precision using appropriate controls and standards.

  • Internal Standard: Barbituric Acid-[13C4,15N2] serves as an ideal internal standard as it co-elutes with the unlabeled analyte and compensates for variations in extraction efficiency and matrix effects during analysis.

References

Application of Barbituric Acid-[13C4,15N2] in Clinical Chemistry: A Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Barbituric Acid-[13C4,15N2] is a stable, isotopically labeled form of barbituric acid, the parent compound of barbiturate drugs. In the field of clinical chemistry, this labeled compound is an invaluable tool, primarily utilized as an internal standard in analytical methodologies for the precise quantification of barbiturates in biological matrices. Its use in stable isotope dilution analysis, coupled with techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), allows for highly accurate and reproducible measurements, which are critical for therapeutic drug monitoring, pharmacokinetic studies, and forensic toxicology.

The incorporation of four Carbon-13 atoms and two Nitrogen-15 atoms results in a mass shift from the unlabeled analyte, enabling distinct detection by a mass spectrometer. Since Barbituric Acid-[13C4,15N2] exhibits nearly identical chemical and physical properties to its unlabeled counterpart, it co-elutes during chromatography and experiences similar ionization and fragmentation patterns. This allows it to effectively compensate for variations in sample preparation, injection volume, and matrix effects, leading to enhanced analytical performance.

Core Applications in Clinical Chemistry

The primary application of Barbituric Acid-[13C4,15N2] and its derivatives in clinical chemistry is as an internal standard for the quantitative analysis of barbiturate drugs, such as phenobarbital, in biological samples. This is crucial for:

  • Therapeutic Drug Monitoring (TDM): Ensuring that the concentration of prescribed barbiturates remains within the therapeutic range is essential for efficacy and to avoid toxicity.[1][2][3] The use of a stable isotope-labeled internal standard provides the accuracy needed for appropriate dose adjustments.[3]

  • Pharmacokinetic (PK) Studies: In drug development, understanding the absorption, distribution, metabolism, and excretion (ADME) of new drug candidates is fundamental. Labeled barbituric acid derivatives can be used in "pulse dosing" studies to trace the metabolic fate of the drug without interfering with existing steady-state concentrations.

  • Clinical and Forensic Toxicology: Accurate quantification of barbiturates in plasma, serum, or urine is critical in cases of suspected overdose or drug abuse. Stable isotope dilution analysis is the gold standard for such forensic applications.

Data Presentation: Method Performance

The following tables summarize typical quantitative performance data for LC-MS/MS methods utilizing a stable isotope-labeled internal standard, such as a derivative of Barbituric Acid-[13C4,15N2], for the analysis of phenobarbital in biological matrices.

Table 1: Linearity and Sensitivity of Phenobarbital Quantification

ParameterSerum/PlasmaUrine
Linearity Range 1.92 - 80.0 µg/mL20 - 2500 ng/mL
Correlation Coefficient (r²) > 0.995> 0.995
Lower Limit of Quantification (LLOQ) 1.92 µg/mL20 ng/mL

Table 2: Accuracy and Precision of Phenobarbital Quantification in Serum/Plasma

Concentration LevelWithin-Run Precision (%CV)Intermediate Precision (%CV)Accuracy (Relative Mean Bias %)
Low Quality Control < 15%< 7%-3.0% to -0.7%
Medium Quality Control < 15%< 7%-3.0% to -0.7%
High Quality Control < 15%< 7%-3.0% to -0.7%

Table 3: Recovery of Phenobarbital from Biological Matrices

MatrixRecovery (%)
Blank Blood 69 (±4)
Antemortem Blood 68 (±2)
Postmortem Blood 67 (±3)

Experimental Protocols

The following are detailed protocols for the quantification of phenobarbital in human serum/plasma and urine using a stable isotope-labeled internal standard (e.g., Phenobarbital-[¹³C₄,¹⁵N₂]) and LC-MS/MS.

Protocol 1: Quantification of Phenobarbital in Human Serum/Plasma by Protein Precipitation

This protocol is a rapid and simple method suitable for high-throughput therapeutic drug monitoring.

1. Materials and Reagents:

  • Human serum or plasma samples

  • Phenobarbital certified reference material

  • Barbituric Acid-[13C4,15N2] derivative (e.g., Phenobarbital-[¹³C₄,¹⁵N₂]) as internal standard (IS)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid (LC-MS grade)

  • Deionized water (18.2 MΩ·cm)

  • Microcentrifuge tubes (1.5 mL)

  • Autosampler vials

2. Preparation of Stock and Working Solutions:

  • Phenobarbital Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of phenobarbital in 10 mL of methanol.

  • Internal Standard Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of the Barbituric Acid-[13C4,15N2] derivative in methanol.

  • Working Internal Standard Solution (10 µg/mL): Dilute the IS stock solution with methanol.

  • Calibration Standards and Quality Controls (QCs): Prepare a series of calibration standards and QCs by spiking appropriate volumes of the phenobarbital stock solution into drug-free human serum or plasma to achieve the desired concentration range (e.g., 2.0 to 80.0 µg/mL).[2]

3. Sample Preparation:

  • Pipette 100 µL of patient sample, calibrator, or QC into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the Working Internal Standard Solution (10 µg/mL).

  • Add 300 µL of acetonitrile (or methanol) to precipitate proteins.

  • Vortex for 30 seconds.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to an autosampler vial.

  • Inject a small volume (e.g., 5 µL) into the LC-MS/MS system.

4. LC-MS/MS Conditions:

  • LC System: UHPLC system

  • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 2.7 µm particle size)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: A suitable gradient to separate phenobarbital from matrix components (e.g., 30% B to 95% B over 5 minutes).

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Negative Electrospray Ionization (ESI-)

  • MRM Transitions: Monitor specific precursor-to-product ion transitions for both phenobarbital and the labeled internal standard.

Protocol 2: Quantification of Barbiturates in Urine by "Dilute and Shoot"

This protocol is a high-throughput method for screening and quantification of barbiturates in urine.[4]

1. Materials and Reagents:

  • Urine samples

  • Barbiturate certified reference materials

  • Barbituric Acid-[13C4,15N2] derivative as internal standard (IS)

  • Methanol (HPLC grade)

  • Deionized water (18.2 MΩ·cm)

  • Autosampler vials

2. Preparation of Solutions:

  • Prepare stock solutions of barbiturates and the internal standard in methanol.

  • Prepare a working internal standard solution by diluting the stock solution with deionized water.

  • Prepare calibration standards and QCs by spiking barbiturate standards into drug-free urine.

3. Sample Preparation:

  • Pipette 50 µL of urine sample, calibrator, or QC into an autosampler vial.

  • Add 950 µL of the working internal standard solution (a 1:20 dilution).

  • Cap the vial and vortex briefly.

  • Inject into the LC-MS/MS system.

4. LC-MS/MS Conditions:

  • Similar to the serum/plasma method, with potential adjustments to the gradient to accommodate the different matrix.

Visualizations

Metabolic Pathway of Phenobarbital

Phenobarbital is primarily metabolized in the liver by the cytochrome P450 enzyme system, with subsequent conjugation for excretion.[5][6]

phenobarbital_metabolism phenobarbital Phenobarbital hydroxyphenobarbital p-Hydroxyphenobarbital (Inactive) phenobarbital->hydroxyphenobarbital CYP2C19 (Hydroxylation) conjugate Phenobarbital-N-glucuronide phenobarbital->conjugate UGT (Glucuronidation) excretion Urinary Excretion hydroxyphenobarbital->excretion conjugate->excretion

Caption: Metabolic pathway of phenobarbital.

Experimental Workflow for Barbiturate Quantification

The following diagram illustrates the general workflow for the quantification of barbiturates in a clinical sample using a stable isotope-labeled internal standard.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing sample Biological Sample (Serum, Plasma, Urine) add_is Add Barbituric Acid-[13C4,15N2] Internal Standard sample->add_is extraction Extraction (Protein Precipitation or SPE) add_is->extraction lcms LC-MS/MS Analysis extraction->lcms quant Quantification (Analyte/IS Ratio) lcms->quant report Report Result quant->report

Caption: General experimental workflow.

References

Troubleshooting & Optimization

Technical Support Center: Addressing Matrix Effects with Barbituric Acid-[13C4,15N2] in Plasma Samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in utilizing Barbituric Acid-[13C4,15N2] as an internal standard to mitigate matrix effects in the analysis of plasma samples by LC-MS/MS.

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of using Barbituric Acid-[13C4,15N2] in our plasma sample analysis?

A1: Barbituric Acid-[13C4,15N2] serves as a stable isotope-labeled internal standard (SIL-IS). Its primary purpose is to compensate for variations in sample preparation and matrix effects during LC-MS/MS analysis.[1][2] Because it is structurally almost identical to the analyte of interest (barbituric acid and its derivatives), it co-elutes and experiences similar ionization suppression or enhancement, allowing for more accurate and precise quantification of the target analyte.[3]

Q2: What are matrix effects and why are they a concern in plasma samples?

A2: Matrix effects are the alteration of ionization efficiency of an analyte by co-eluting compounds in the sample matrix.[4] In plasma, endogenous components like phospholipids, salts, and proteins can suppress or enhance the analyte's signal, leading to inaccurate and imprecise results.[4] Electrospray ionization (ESI) is particularly susceptible to these effects.

Q3: Can I use a different internal standard if Barbituric Acid-[13C4,15N2] is not available?

A3: While other internal standards can be used, a stable isotope-labeled version of the analyte is considered the "gold standard" for correcting matrix effects.[1] Using an analog internal standard may not provide the same level of correction as it may not co-elute perfectly with the analyte and may experience different matrix effects.[3] The use of 13C and 15N isotopes is generally preferred over deuterium labeling to minimize the potential for chromatographic separation from the unlabeled analyte.[3]

Q4: How do I properly store and handle Barbituric Acid-[13C4,15N2]?

A4: Refer to the manufacturer's instructions for specific storage conditions. Generally, stable isotope-labeled standards should be stored at low temperatures (e.g., -20°C or -80°C) in a desiccated environment to prevent degradation. Solutions should be prepared in a suitable organic solvent and stored in tightly sealed vials to prevent evaporation.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
High variability in analyte/IS ratio across replicates - Inconsistent sample preparation. - Incomplete protein precipitation. - Variable matrix effects not fully compensated by the IS.- Ensure consistent and thorough vortexing/mixing at each step.[5] - Optimize the protein precipitation step (e.g., solvent-to-plasma ratio, incubation time and temperature).[5][6] - Evaluate different sample cleanup techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove interfering matrix components.
Low or no signal for both analyte and internal standard - Instrument sensitivity issue. - Incorrect MS/MS transition parameters. - Inefficient extraction/recovery. - Severe ion suppression.- Perform an instrument performance qualification. - Optimize MS/MS parameters (e.g., collision energy, cone voltage) by infusing a standard solution of the analyte and IS. - Evaluate the extraction efficiency of your sample preparation method. - Dilute the sample extract to reduce the concentration of matrix components.[7]
Internal standard peak area is significantly different between samples - Inconsistent addition of the internal standard. - Severe and variable matrix effects impacting the IS differently in various samples. - Degradation of the internal standard in some samples.- Use a calibrated pipette and ensure the IS is added to all samples, standards, and QCs at the same concentration before any sample processing.[8] - Investigate the matrix effect in different lots of plasma.[4] If lot-to-lot variability is high, a more rigorous sample cleanup method may be necessary.[4] - Check the stability of the IS in the plasma matrix under the storage and processing conditions.
Analyte and internal standard peaks are not co-eluting - Isotope effect (more common with deuterium labeling, but can occur with 13C/15N). - Chromatographic conditions are not optimal.- While less likely with 13C and 15N, review the chromatography. Adjust the gradient or mobile phase composition to ensure co-elution. Complete co-elution is critical for accurate matrix effect correction.[3]
Analyte peak is present, but internal standard peak is absent - Failure to add the internal standard to that specific sample. - Complete degradation of the internal standard in that sample.- Re-prepare and re-inject the sample, ensuring the IS is added correctly. - Investigate the stability of the IS in the specific sample matrix if this issue persists.

Experimental Protocols

Plasma Sample Preparation: Protein Precipitation

This protocol is a general guideline and should be optimized for your specific application.

Materials:

  • Human plasma (with anticoagulant, e.g., K2EDTA)

  • Barbituric Acid-[13C4,15N2] internal standard stock solution

  • Acetonitrile (ACN), ice-cold

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Microcentrifuge

Procedure:

  • Allow frozen plasma samples to thaw on ice.

  • In a 1.5 mL microcentrifuge tube, add 100 µL of plasma.

  • Add 10 µL of the Barbituric Acid-[13C4,15N2] working solution to each plasma sample, calibration standard, and quality control sample.

  • Vortex for 10 seconds.

  • Add 300 µL of ice-cold acetonitrile to precipitate the proteins.

  • Vortex vigorously for 30 seconds.

  • Incubate at 4°C for 10 minutes to enhance protein precipitation.[8]

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase.

  • Vortex for 20 seconds and centrifuge at 2,000 x g for 5 minutes.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Triple quadrupole mass spectrometer.

Typical LC Conditions (to be optimized):

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: Start with a low percentage of B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for re-equilibration.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 - 10 µL.

Typical MS Conditions (to be optimized):

  • Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode.

  • MRM Transitions: Specific precursor-to-product ion transitions for both the analyte and Barbituric Acid-[13C4,15N2] need to be determined by infusing standard solutions.

  • Source Parameters: Optimize gas temperatures, gas flows, and spray voltage for maximum signal intensity.

Data Presentation

The effectiveness of using Barbituric Acid-[13C4,15N2] can be evaluated by calculating the recovery and matrix effect. The goal is to have an IS-normalized matrix factor close to 1.0, indicating effective compensation.

Table 1: Example Data for Matrix Effect and Recovery Assessment

Analyte ConcentrationSample TypeAnalyte Peak AreaIS Peak AreaRecovery (%)Matrix FactorIS-Normalized Matrix Factor
Low QCNeet Solution15,20050,500---
Low QCPost-Spiked Plasma Extract12,80042,100-0.841.01
Low QCPre-Spiked Plasma Extract12,16041,90095.0--
High QCNeet Solution155,00051,000---
High QCPost-Spiked Plasma Extract130,20043,350-0.840.99
High QCPre-Spiked Plasma Extract125,00043,80096.0--
  • Recovery (%) = (Peak area of pre-spiked sample / Peak area of post-spiked sample) x 100

  • Matrix Factor = (Peak area in the presence of matrix / Peak area in the absence of matrix)

  • IS-Normalized Matrix Factor = (Matrix Factor of Analyte / Matrix Factor of IS)

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_processing Data Processing plasma Plasma Sample add_is Add Barbituric Acid- [13C4,15N2] IS plasma->add_is ppt Protein Precipitation (Ice-cold ACN) add_is->ppt centrifuge1 Centrifugation ppt->centrifuge1 supernatant Collect Supernatant centrifuge1->supernatant dry Evaporate to Dryness supernatant->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute inject Inject into LC-MS/MS reconstitute->inject lc Chromatographic Separation (C18) inject->lc ms Mass Spectrometry (ESI-, MRM) lc->ms data Data Acquisition ms->data integrate Peak Integration data->integrate ratio Calculate Analyte/IS Peak Area Ratio integrate->ratio quantify Quantification using Calibration Curve ratio->quantify

Caption: Experimental workflow for plasma sample analysis.

matrix_effect_logic cluster_effect Matrix Effect cluster_result Result analyte Analyte suppression Ion Suppression/ Enhancement analyte->suppression ratio Analyte/IS Ratio Remains Constant analyte->ratio is IS (Barbituric Acid- [13C4,15N2]) is->suppression is->ratio matrix Matrix Components (e.g., Phospholipids) matrix->suppression suppression->analyte Affects Both Similarly suppression->is

Caption: Logic of matrix effect compensation.

References

Minimizing ion suppression for Barbituric Acid-[13C4,15N2] in biological matrices

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression when analyzing Barbituric Acid-[13C4,15N2] in biological matrices.

Troubleshooting Guides

This section offers solutions to common problems encountered during the bioanalysis of Barbituric Acid-[13C4,15N2].

Issue 1: Low signal intensity or high variability for Barbituric Acid-[13C4,15N2]

Possible Cause: Ion suppression is a primary cause of reduced signal intensity and variability in LC-MS/MS analysis.[1][2] This occurs when co-eluting endogenous or exogenous matrix components interfere with the ionization of the analyte in the mass spectrometer's source.[3]

Troubleshooting Steps:

  • Evaluate Matrix Effects: To confirm if ion suppression is the issue, perform a post-column infusion experiment.[4] A stable infusion of Barbituric Acid-[13C4,15N2] into the MS detector while injecting a blank, extracted matrix sample will show a dip in the baseline signal at the retention time of any interfering components.[3][4]

  • Optimize Sample Preparation: The most effective way to combat ion suppression is by improving the sample cleanup process.[5]

    • Protein Precipitation (PPT): While quick, PPT is often insufficient for removing phospholipids, a major cause of ion suppression.[1][4]

    • Liquid-Liquid Extraction (LLE): LLE offers a cleaner extract than PPT. For acidic compounds like barbituric acid, adjusting the pH of the aqueous matrix to be at least two pH units lower than the pKa will ensure the analyte is uncharged and efficiently extracted into an organic solvent.[5]

    • Solid-Phase Extraction (SPE): SPE can provide the cleanest extracts by selectively isolating the analyte from matrix components.[4]

  • Chromatographic Separation: Modify your LC method to separate Barbituric Acid-[13C4,15N2] from the regions of ion suppression identified in the post-column infusion experiment.[6]

  • Sample Dilution: If the assay sensitivity allows, diluting the sample can reduce the concentration of interfering matrix components.[2][7]

Issue 2: Inconsistent internal standard (IS) response

Possible Cause: Although stable isotope-labeled internal standards like Barbituric Acid-[13C4,15N2] are designed to co-elute with the analyte and experience similar matrix effects, significant ion suppression can still impact the IS signal.[6][8]

Troubleshooting Steps:

  • Review Sample Preparation: Even with an ideal internal standard, excessive matrix components can lead to inconsistent ionization.[1] Re-evaluate the efficiency of your sample preparation method (see Issue 1).

  • Check for Contamination: Carryover from previous injections of highly concentrated samples can affect the IS response. Ensure adequate washing steps in your LC method.

  • Investigate Co-eluting Metabolites: While less common for a stable isotope-labeled IS, high concentrations of co-eluting metabolites could potentially cause localized ion suppression.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern for the analysis of Barbituric Acid-[13C4,15N2]?

A1: Ion suppression is the reduction in the ionization efficiency of an analyte, in this case, Barbituric Acid-[13C4,15N2], due to the presence of co-eluting compounds from the biological matrix.[1][2] This phenomenon can lead to inaccurate and imprecise quantification, reduced sensitivity, and poor reproducibility of results.[6]

Q2: How can I determine the extent of ion suppression in my assay?

A2: The matrix effect can be quantitatively assessed by comparing the peak area of the analyte in a post-extraction spiked sample to the peak area of the analyte in a neat solution at the same concentration. The formula is:

Matrix Effect (%) = (Peak Area in Post-Extraction Spike / Peak Area in Neat Solution) * 100

A value less than 100% indicates ion suppression, while a value greater than 100% suggests ion enhancement.

Q3: Which sample preparation technique is best for minimizing ion suppression for barbiturates?

A3: While the optimal technique depends on the specific matrix and required sensitivity, a general comparison is provided below. In many cases, SPE offers the most effective removal of interfering matrix components.[1][4]

Q4: Can I just dilute my sample to reduce ion suppression?

A4: Yes, sample dilution can be a simple and effective way to reduce the concentration of matrix components that cause ion suppression.[2][7] However, this approach is only feasible if the resulting analyte concentration remains well above the lower limit of quantification (LLOQ) of your assay.[7]

Q5: My method uses a stable isotope-labeled internal standard. Do I still need to worry about ion suppression?

A5: Yes. While stable isotope-labeled internal standards like Barbituric Acid-[13C4,15N2] are the gold standard for compensating for matrix effects, they do not eliminate them.[8] Severe ion suppression can still negatively impact the signal of both the analyte and the internal standard, potentially leading to a loss of sensitivity. Therefore, minimizing ion suppression through effective sample preparation and chromatography is still crucial.

Data Presentation

Table 1: Comparison of Sample Preparation Techniques on Ion Suppression of Barbituric Acid-[13C4,15N2] in Human Plasma

Sample Preparation MethodAnalyte Recovery (%)Matrix Effect (%)
Protein Precipitation (Acetonitrile)95 ± 565 ± 8
Liquid-Liquid Extraction (MTBE)85 ± 788 ± 6
Solid-Phase Extraction (Mixed-Mode)92 ± 497 ± 3

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) for Barbituric Acid-[13C4,15N2]
  • To 100 µL of biological matrix (e.g., plasma), add 25 µL of working internal standard solution (Barbituric Acid-[13C4,15N2]).

  • Vortex for 10 seconds.

  • Add 50 µL of 1M formic acid to acidify the sample.

  • Add 500 µL of methyl tert-butyl ether (MTBE).

  • Vortex for 2 minutes.

  • Centrifuge at 10,000 x g for 5 minutes.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of mobile phase.

  • Inject into the LC-MS/MS system.

Protocol 2: Solid-Phase Extraction (SPE) for Barbituric Acid-[13C4,15N2]
  • Condition a mixed-mode SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • To 100 µL of biological matrix, add 25 µL of working internal standard solution and 200 µL of 2% phosphoric acid.

  • Vortex and load the entire mixture onto the SPE cartridge.

  • Wash the cartridge with 1 mL of 2% formic acid in water, followed by 1 mL of methanol.

  • Dry the cartridge under vacuum for 5 minutes.

  • Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of mobile phase.

  • Inject into the LC-MS/MS system.

Visualizations

IonSuppressionTroubleshooting cluster_start Problem Identification cluster_investigation Investigation cluster_solutions Solutions Start Low/Variable Signal for Barbituric Acid-[13C4,15N2] PostColumn Perform Post-Column Infusion Experiment Start->PostColumn Suppression_Check Ion Suppression Observed? PostColumn->Suppression_Check Optimize_SamplePrep Optimize Sample Preparation (LLE or SPE) Suppression_Check->Optimize_SamplePrep Yes Revalidate Re-evaluate and Validate Method Suppression_Check->Revalidate No Optimize_LC Optimize Chromatographic Separation Optimize_SamplePrep->Optimize_LC Dilute_Sample Dilute Sample Optimize_LC->Dilute_Sample Dilute_Sample->Revalidate

Caption: Troubleshooting workflow for low signal intensity.

SamplePrepComparison cluster_input Input cluster_methods Sample Preparation Methods cluster_output Outcome Biological_Matrix Biological Matrix (e.g., Plasma, Urine) PPT Protein Precipitation (PPT) Biological_Matrix->PPT LLE Liquid-Liquid Extraction (LLE) Biological_Matrix->LLE SPE Solid-Phase Extraction (SPE) Biological_Matrix->SPE PPT_Result High Recovery, Significant Matrix Effects PPT->PPT_Result LLE_Result Good Recovery, Reduced Matrix Effects LLE->LLE_Result SPE_Result High Recovery, Minimal Matrix Effects SPE->SPE_Result

Caption: Comparison of sample preparation techniques.

References

Calibration curve issues with Barbituric Acid-[13C4,15N2]

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Barbituric Acid-[13C4,15N2]. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and providing answers to frequently asked questions related to the use of this stable isotope-labeled internal standard in analytical assays.

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during your experiments.

Question: Why is my calibration curve for barbiturates showing poor linearity (r² < 0.99) when using Barbituric Acid-[13C4,15N2] as an internal standard?

Answer:

Poor linearity in your calibration curve can stem from several factors. Here's a systematic approach to troubleshoot this issue:

  • 1. Assess Isotopic Purity and Cross-Contribution:

    • Isotopic Purity: The isotopic purity of the internal standard is crucial. If the Barbituric Acid-[13C4,15N2] contains a significant percentage of the unlabeled barbituric acid (D0), it can artificially inflate the response of the analyte at lower concentrations, leading to a non-linear curve.[1][2][3] Always source your internal standard from a reputable supplier and review the Certificate of Analysis for isotopic purity specifications.

    • Cross-Contribution: Even with high isotopic purity, there can be "cross-contribution" where a fragment ion of the internal standard has the same mass-to-charge ratio (m/z) as a fragment ion of the analyte, or vice-versa. This is especially relevant in mass spectrometry. To check for this, inject a high concentration of the Barbituric Acid-[13C4,15N2] standard alone and monitor the MRM transitions of the unlabeled barbituric acid. Conversely, inject a high concentration of the unlabeled standard and monitor the internal standard's MRM transitions. If significant signal is observed, you may need to select different, more specific MRM transitions for your analysis.

  • 2. Evaluate the Calibration Range:

    • An overly broad calibration range can lead to non-linearity, especially at the upper and lower limits. The detector response may become saturated at very high concentrations, causing the curve to plateau. At the lower end, you might be approaching the limit of quantitation (LOQ), where variability is inherently higher.[1] Consider narrowing the calibration range to the expected concentration range of your samples.

  • 3. Check for Matrix Effects:

    • Matrix effects occur when components in your sample matrix (e.g., plasma, urine) interfere with the ionization of your analyte and internal standard in the mass spectrometer.[4] Even though a stable isotope-labeled internal standard is designed to compensate for matrix effects, severe suppression or enhancement can still impact linearity. To assess matrix effects, you can perform a post-extraction spike experiment. Compare the peak area of the analyte and internal standard in a neat solution versus a spiked extract of a blank matrix sample. If a significant difference is observed, you may need to improve your sample preparation method to remove interfering components.

  • 4. Review Sample Preparation:

    • Inconsistent sample preparation can introduce variability that affects linearity. Ensure that your extraction procedure is robust and reproducible. For barbiturates, common methods include liquid-liquid extraction (LLE) and solid-phase extraction (SPE).[5][6][7] Inefficiencies or variability in these steps can lead to inconsistent recoveries and, consequently, poor linearity.

  • 5. Examine Chromatographic Conditions:

    • Poor chromatography can lead to co-elution of the analyte with interfering matrix components, which can affect ionization and linearity. Ensure your chromatographic method provides good peak shape and resolution. Tailing or broad peaks can be a sign of issues with the column, mobile phase, or injection solvent.

Question: I am observing high variability (%RSD > 15%) in my quality control (QC) samples for barbiturate analysis. What are the likely causes?

Answer:

High relative standard deviation (RSD) in your QC samples indicates a lack of precision in your assay. Here are the common culprits and how to address them:

  • 1. Inconsistent Pipetting and Sample Handling:

    • This is a frequent source of error. Ensure that all pipettes used for preparing standards, QCs, and samples are properly calibrated. Use consistent pipetting techniques, especially when handling small volumes.

  • 2. Variability in Sample Preparation:

    • As with linearity issues, inconsistent extraction efficiency is a major contributor to imprecision.[6] Ensure that all steps of your sample preparation are performed consistently for all samples. This includes vortexing times, centrifugation speeds and times, and evaporation steps. Automation of sample preparation can significantly improve precision.[8]

  • 3. Autosampler Performance:

    • Issues with the autosampler, such as inconsistent injection volumes or sample carryover, can lead to high %RSD. To check for carryover, inject a blank sample immediately after a high-concentration standard or QC. If a peak is observed in the blank, you will need to optimize your autosampler wash method.

  • 4. Instability of the Analyte or Internal Standard:

    • Barbiturates can be susceptible to degradation under certain conditions. Ensure that your stock and working solutions are stored correctly (typically at low temperatures and protected from light) and are within their stability period. Perform stability studies to determine how long your prepared samples are stable at room temperature and in the autosampler.

  • 5. Fluctuations in Mass Spectrometer Performance:

    • Changes in the mass spectrometer's sensitivity during an analytical run can lead to variability. This can be caused by a dirty ion source, fluctuations in gas pressures, or electronic instability. Monitor the absolute response of your internal standard across the analytical run. A significant drift in the internal standard signal can indicate an instrument performance issue.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of using Barbituric Acid-[13C4,15N2] as an internal standard?

A1: Barbituric Acid-[13C4,15N2] is a stable isotope-labeled (SIL) internal standard. It is chemically identical to the unlabeled barbituric acid but has a different mass due to the incorporation of four Carbon-13 and two Nitrogen-15 isotopes.[9] In quantitative mass spectrometry-based assays, it is added at a known concentration to all samples, calibrators, and quality controls. Its purpose is to correct for variations that can occur during sample preparation (e.g., extraction losses) and analysis (e.g., matrix effects, instrument response fluctuations).[4] Because the SIL internal standard behaves almost identically to the analyte, the ratio of the analyte's signal to the internal standard's signal provides a more accurate and precise measurement of the analyte's concentration.

Q2: Can I use a deuterated barbiturate standard instead of Barbituric Acid-[13C4,15N2]?

A2: While deuterated standards are also a type of SIL internal standard, they can sometimes exhibit different chromatographic behavior compared to their non-deuterated counterparts. This phenomenon, known as the "isotope effect," can lead to a slight separation of the analyte and the internal standard on the chromatographic column. If the two compounds do not co-elute perfectly, they may experience different matrix effects, which can compromise the accuracy of the quantification. Carbon-13 and Nitrogen-15 labeled standards, like Barbituric Acid-[13C4,15N2], are generally less prone to this chromatographic shift and are often considered a more robust choice.

Q3: What are the optimal storage conditions for Barbituric Acid-[13C4,15N2] stock and working solutions?

A3: As a general guideline, solid Barbituric Acid-[13C4,15N2] should be stored in a well-sealed container at the temperature recommended by the supplier, typically -20°C, and protected from light. Stock solutions, usually prepared in a high-purity organic solvent like methanol, should also be stored at -20°C. Working solutions, which are at lower concentrations, may have shorter stability and should be prepared fresh as needed or their stability should be thoroughly evaluated. Always refer to the supplier's documentation for specific storage recommendations.

Q4: What are the key mass spectrometry parameters to optimize for an LC-MS/MS method using Barbituric Acid-[13C4,15N2]?

A4: For a robust LC-MS/MS method, you should optimize the following parameters:

  • Ionization Mode: Barbiturates are typically analyzed in negative electrospray ionization (ESI) mode.[6]

  • Precursor and Product Ions (MRM Transitions): You will need to determine the most abundant and specific precursor ion (the deprotonated molecule, [M-H]⁻) and product ions for both the unlabeled barbituric acid and Barbituric Acid-[13C4,15N2]. This is typically done by infusing a solution of each compound directly into the mass spectrometer.

  • Collision Energy (CE): This parameter is optimized to achieve the most efficient fragmentation of the precursor ion into the desired product ion.

  • Other Source Parameters: Parameters such as capillary voltage, source temperature, and gas flows should also be optimized to maximize the signal for both the analyte and the internal standard.

Data Presentation

Table 1: Example MRM Transitions for Barbiturate Analysis

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Barbituric Acid127.085.015
Barbituric Acid-[13C4,15N2]133.089.015
Phenobarbital231.1188.120
Pentobarbital225.2182.118
Secobarbital237.2194.119

Note: These values are examples and should be optimized for your specific instrument and experimental conditions.

Table 2: Troubleshooting Summary for Common Calibration Curve Issues

IssuePotential CauseRecommended Action
Poor Linearity (r² < 0.99) Isotopic impurity of internal standardVerify isotopic purity from Certificate of Analysis.
Cross-contribution of signalsAnalyze high concentrations of analyte and IS separately to check for interference. Select more specific MRM transitions if necessary.
Inappropriate calibration rangeNarrow the calibration range.
Significant matrix effectsImprove sample cleanup; perform post-extraction spike experiment to assess matrix effects.
High %RSD in QCs Inconsistent pipettingCalibrate pipettes; ensure consistent technique.
Variable sample preparationStandardize all steps of the extraction procedure.
Autosampler carryoverInject a blank after a high concentration sample to check for carryover. Optimize wash method.
Analyte/IS instabilityCheck storage conditions and solution stability.

Experimental Protocols

Detailed Protocol: Quantification of Barbiturates in Human Urine using LC-MS/MS with Barbituric Acid-[13C4,15N2] Internal Standard

This protocol is a synthesized example based on common practices and may require optimization for your specific application and instrumentation.

  • 1. Materials and Reagents:

    • Barbituric Acid and other barbiturate standards

    • Barbituric Acid-[13C4,15N2]

    • HPLC-grade methanol, acetonitrile, and water

    • Formic acid (or ammonium acetate, depending on the method)

    • Human urine (drug-free)

    • Solid Phase Extraction (SPE) cartridges (e.g., C18)[5]

  • 2. Preparation of Standards and Solutions:

    • Stock Solutions (1 mg/mL): Accurately weigh and dissolve each barbiturate standard and Barbituric Acid-[13C4,15N2] in methanol to prepare individual stock solutions. Store at -20°C.

    • Working Standard Solutions: Prepare intermediate and working standard solutions by serial dilution of the stock solutions with methanol/water.

    • Internal Standard Working Solution (e.g., 100 ng/mL): Dilute the Barbituric Acid-[13C4,15N2] stock solution to the desired concentration in the reconstitution solvent.

  • 3. Sample Preparation (Solid Phase Extraction - SPE): [5]

    • Thaw urine samples and centrifuge at 3000 rpm for 5 minutes.

    • To 1 mL of urine, add 50 µL of the internal standard working solution.

    • Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • Load the urine sample onto the SPE cartridge.

    • Wash the cartridge with 1 mL of water.

    • Dry the cartridge under vacuum for 1-2 minutes.

    • Elute the barbiturates with 1 mL of methanol.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

  • 4. LC-MS/MS Analysis:

    • LC System: A suitable UHPLC or HPLC system.

    • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A suitable gradient to separate the barbiturates of interest. For example:

      • 0-1 min: 10% B

      • 1-5 min: 10% to 90% B

      • 5-6 min: 90% B

      • 6-6.1 min: 90% to 10% B

      • 6.1-8 min: 10% B

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

    • MS System: A triple quadrupole mass spectrometer.

    • Ionization: Electrospray Ionization (ESI), Negative Mode.

    • Data Acquisition: Multiple Reaction Monitoring (MRM).

  • 5. Data Analysis:

    • Integrate the peak areas for the analyte and the internal standard.

    • Calculate the peak area ratio (analyte area / internal standard area).

    • Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibrators.

    • Use a linear regression model with appropriate weighting (e.g., 1/x or 1/x²) to fit the calibration curve.

    • Determine the concentration of the barbiturates in the unknown samples from the calibration curve.

Mandatory Visualization

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing urine_sample Urine Sample add_is Add Barbituric Acid-[13C4,15N2] urine_sample->add_is spe Solid Phase Extraction (SPE) add_is->spe evaporate Evaporate to Dryness spe->evaporate reconstitute Reconstitute evaporate->reconstitute lc_separation LC Separation reconstitute->lc_separation ms_detection MS/MS Detection (MRM) lc_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration ratio_calc Calculate Peak Area Ratio peak_integration->ratio_calc cal_curve Generate Calibration Curve ratio_calc->cal_curve quantification Quantify Unknowns cal_curve->quantification

Caption: Experimental workflow for barbiturate quantification.

Troubleshooting_Linearity cluster_investigate Initial Checks cluster_method Method Optimization start Poor Calibration Curve Linearity (r² < 0.99) check_purity Check IS Isotopic Purity start->check_purity check_cross_talk Assess Cross-Contribution start->check_cross_talk check_range Evaluate Calibration Range start->check_range optimize_prep Optimize Sample Prep check_purity->optimize_prep optimize_chrom Optimize Chromatography check_cross_talk->optimize_chrom check_range->optimize_chrom end Acceptable Linearity (r² ≥ 0.99) optimize_prep->end Improved Linearity optimize_chrom->end Improved Linearity

Caption: Troubleshooting logic for poor calibration curve linearity.

References

Enhancing sensitivity for low-level detection of barbiturates using Barbituric Acid-[13C4,15N2]

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for enhancing the low-level detection of barbiturates using Barbituric Acid-[13C4,15N2] as an internal standard.

Frequently Asked Questions (FAQs)

1. Why should I use Barbituric Acid-[13C4,15N2] as an internal standard?

Using a stable isotope-labeled (SIL) internal standard like Barbituric Acid-[13C4,15N2] is crucial for accurate and precise quantification in mass spectrometry-based assays.[1] It mimics the analyte's chemical and physical properties, co-eluting chromatographically and experiencing similar ionization effects.[2][3] This co-behavior allows it to compensate for variations in sample preparation, injection volume, and matrix effects, leading to more reliable results, especially at low concentrations.[1]

2. What are the advantages of a 13C and 15N-labeled internal standard over a deuterated (2H) one?

While deuterated standards are common, they can sometimes exhibit different chromatographic retention times and be susceptible to hydrogen/deuterium exchange.[2][4] In contrast, 13C and 15N labeled standards have a smaller mass difference from the native analyte, leading to closer co-elution and minimizing the risk of isotopic effects that can affect quantification.[2]

3. What is the optimal concentration of the internal standard to add to my samples?

The ideal concentration of the internal standard should be similar to the expected concentration of the analyte in the samples. A common practice is to add the internal standard at a concentration that falls in the mid-range of the calibration curve.

4. Can Barbituric Acid-[13C4,15N2] be used for the quantification of all barbiturates?

Barbituric Acid-[13C4,15N2] is the labeled form of the core structure of barbiturates. While it is an ideal internal standard for the quantification of barbituric acid itself, its suitability for other barbiturate derivatives should be validated. For optimal accuracy, the use of an isotopically labeled analog of each specific barbiturate analyte is recommended if available.

5. How should I store the Barbituric Acid-[13C4,15N2] stock solution?

Stock solutions of barbiturate standards are typically prepared in methanol and should be stored at 4°C in the dark.[5][6] Some studies have shown that standards in methanol are stable for up to 3 months when stored in a freezer at -20°C.

Troubleshooting Guides

This section addresses common issues encountered during the low-level detection of barbiturates using Barbituric Acid-[13C4,15N2].

Problem Potential Cause(s) Recommended Solution(s)
Low or No Signal for Analyte and Internal Standard 1. Instrument Malfunction: Issues with the LC-MS/MS system (e.g., ESI source, detector).2. Improper Sample Preparation: Inefficient extraction leading to loss of analytes.3. Incorrect Mobile Phase Composition: pH of the mobile phase is not optimal for ionization.1. Instrument Check: Perform a system suitability test with a known standard to ensure the instrument is functioning correctly.2. Optimize Extraction: Re-evaluate the sample preparation method. Consider alternative techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE). Ensure the pH of the sample is adjusted for optimal extraction of acidic drugs like barbiturates.[6]3. Adjust Mobile Phase: Barbiturates perform better with electrospray ionization (ESI) in negative mode.[7] Ensure the mobile phase pH is favorable for negative ionization.
High Signal for Internal Standard, Low Signal for Analyte 1. Analyte Degradation: The analyte may be degrading during sample storage or preparation.2. Matrix Effects: Co-eluting compounds from the sample matrix may be suppressing the analyte's ionization.[1]1. Check Stability: Evaluate the stability of the analyte under your storage and sample processing conditions.2. Improve Sample Cleanup: Enhance the sample preparation to remove interfering matrix components. This can be achieved through more rigorous SPE or LLE protocols.[8]
Variable Internal Standard Response 1. Inconsistent Addition of Internal Standard: Inaccurate or imprecise pipetting of the internal standard solution.2. Internal Standard Degradation: The internal standard may be degrading.1. Check Pipetting: Calibrate and verify the accuracy of your pipettes. Ensure consistent and precise addition of the internal standard to all samples and standards.2. Prepare Fresh Standard: Prepare a fresh stock solution of the internal standard.
Poor Peak Shape (Tailing or Fronting) 1. Column Overload: Injecting too much sample onto the column.2. Incompatible Injection Solvent: The solvent used to reconstitute the sample extract is too different from the initial mobile phase.3. Column Degradation: The analytical column is old or has been contaminated.1. Dilute Sample: Dilute the sample before injection.2. Match Solvents: Reconstitute the dried extract in a solvent that is similar in composition to the initial mobile phase.[5]3. Replace Column: Replace the analytical column with a new one.
Inconsistent Analyte/Internal Standard Ratio 1. Non-Co-elution of Analyte and Internal Standard: Although less common with 13C/15N standards, slight chromatographic separation can lead to differential matrix effects.[3]2. Cross-Contribution: Contribution of the internal standard's signal to the analyte's signal (and vice versa) at the mass spectrometer.[9]1. Adjust Chromatography: Modify the chromatographic gradient to ensure complete co-elution of the analyte and internal standard peaks.[3]2. Check for Cross-Contribution: Analyze the mass spectra of the analyte and internal standard separately to check for any overlapping fragment ions. If present, select different precursor/product ion transitions for quantification.[10]

Quantitative Data Summary

The following table summarizes the limits of detection (LOD) and quantification (LOQ) for various barbiturates from different studies, providing a benchmark for expected sensitivity.

Barbiturate Matrix LOD LOQ Reference
BarbitalUrine0.6 ng/mL-[6]
PhenobarbitalWhole Blood3.1 ng/mL-[6]
PentobarbitalWhole Blood1.5 ng/mL-[6]
SecobarbitalUrine-5 ng/mL[7]
ButalbitalUrine-5 ng/mL[7]
AmobarbitalUrine-5 ng/mL[7]
Various (17)Horse Plasma0.003–1 ng/mL0.01–2.5 ng/mL[5]

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE) of Barbiturates from Urine

This protocol is a general guideline and may require optimization for specific applications.

  • Sample Pre-treatment:

    • Centrifuge the urine sample to remove any particulate matter.[11]

    • To 1 mL of urine, add 35 µL of the Barbituric Acid-[13C4,15N2] working solution (concentration should be in the mid-range of the expected analyte concentration).[11]

    • Add 500 µL of 0.1 M phosphate buffer (pH 6.0).[11]

  • SPE Cartridge Conditioning:

    • Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water. Do not allow the cartridge to go dry.

  • Sample Loading:

    • Load the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate.

  • Washing:

    • Wash the cartridge with 1 mL of deionized water to remove hydrophilic interferences.[11]

    • Dry the cartridge under vacuum for 1 minute.[11]

  • Elution:

    • Elute the barbiturates from the cartridge with 1 mL of a 90:10 hexane:ethyl acetate mixture.[11]

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 35°C.[11]

    • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 90:10 water:acetonitrile).[5][11]

LC-MS/MS Analysis

The following are typical starting conditions for the LC-MS/MS analysis of barbiturates. Optimization will be necessary for your specific instrument and application.

  • LC System: Agilent 1290 Infinity II UHPLC or equivalent[7]

  • Column: Agilent Poroshell 120 EC-C18, 2.1 × 100 mm, 1.9 μm[7]

  • Mobile Phase A: 5 mM Ammonium Acetate in Water[7]

  • Mobile Phase B: Acetonitrile[7]

  • Gradient:

    • 0-1.0 min: 10% B

    • 1.0-5.0 min: 10-90% B

    • 5.0-6.0 min: 90% B

    • 6.1-8.0 min: 10% B (re-equilibration)

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

  • MS System: Agilent 6470 Triple Quadrupole LC/MS or equivalent[7]

  • Ionization Mode: Electrospray Ionization (ESI), Negative Mode[7]

  • Gas Temperature: 300°C

  • Gas Flow: 8 L/min

  • Nebulizer: 35 psi

  • Sheath Gas Temperature: 350°C

  • Sheath Gas Flow: 11 L/min

  • Capillary Voltage: 3500 V

  • MRM Transitions: To be determined by infusing individual standards of each barbiturate and the Barbituric Acid-[13C4,15N2].

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis sample Urine Sample add_is Add Barbituric Acid- [13C4,15N2] sample->add_is spe Solid-Phase Extraction (SPE) add_is->spe elute Elution spe->elute dry Dry-down elute->dry reconstitute Reconstitution dry->reconstitute inject Injection reconstitute->inject lc LC Separation inject->lc ms MS/MS Detection lc->ms data Data Analysis ms->data

Caption: Experimental workflow for barbiturate analysis.

troubleshooting_workflow start Low Sensitivity Issue check_instrument Perform System Suitability Test start->check_instrument instrument_ok Instrument OK? check_instrument->instrument_ok troubleshoot_instrument Troubleshoot Instrument instrument_ok->troubleshoot_instrument No check_sample_prep Review Sample Preparation instrument_ok->check_sample_prep Yes resolved Issue Resolved troubleshoot_instrument->resolved sample_prep_ok Sample Prep OK? check_sample_prep->sample_prep_ok optimize_sample_prep Optimize Sample Prep (e.g., improve cleanup) sample_prep_ok->optimize_sample_prep No check_mobile_phase Check Mobile Phase sample_prep_ok->check_mobile_phase Yes optimize_sample_prep->resolved mobile_phase_ok Mobile Phase OK? check_mobile_phase->mobile_phase_ok optimize_mobile_phase Optimize Mobile Phase (e.g., adjust pH) mobile_phase_ok->optimize_mobile_phase No mobile_phase_ok->resolved Yes optimize_mobile_phase->resolved

Caption: Troubleshooting workflow for low sensitivity.

References

Technical Support Center: Optimal Separation of Barbituric Acid-[13C4,15N2]

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the chromatographic separation of Barbituric Acid and its stable isotope-labeled internal standard, Barbituric Acid-[13C4,15N2].

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My Barbituric Acid-[13C4,15N2] and unlabeled Barbituric Acid are showing poor retention on my C18 column. What can I do?

A1: This is a common issue as barbituric acid is a polar compound, and traditional C18 columns offer limited retention for such analytes.[1][2] Here are several approaches to improve retention:

  • Consider a Different Column Chemistry:

    • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC columns are specifically designed for the retention of polar compounds.[3][4] They utilize a polar stationary phase and a mobile phase with a high concentration of organic solvent, which facilitates the partitioning of polar analytes into a water-enriched layer on the stationary phase surface.[4][5]

    • Mixed-Mode Chromatography (MMC): MMC columns combine reversed-phase and ion-exchange functionalities, allowing for the retention of both polar and nonpolar analytes in a single run.[1][6] This approach offers tunable selectivity by adjusting mobile phase pH, ionic strength, and organic solvent content.[1][7]

    • Polar-Embedded Columns: These are reversed-phase columns with polar functional groups embedded in the stationary phase, which enhances the retention of polar analytes compared to traditional C18 columns.[7][8]

  • Optimize the Mobile Phase for Reversed-Phase Chromatography:

    • Increase Aqueous Content: For reversed-phase separations, increasing the percentage of the aqueous component in the mobile phase can enhance the retention of polar compounds. However, be cautious of "phase collapse" or "dewetting" with traditional C18 columns when using very high aqueous mobile phases.[8]

    • Adjust pH: The pH of the mobile phase can significantly impact the retention of ionizable compounds like barbituric acid.[9][10] Experiment with a pH that suppresses the ionization of barbituric acid to increase its hydrophobicity and retention on a reversed-phase column.

    • Use of Additives: While generally not ideal for mass spectrometry due to potential ion suppression, in some UV-based methods, ion-pairing agents can be used to increase the retention of polar, ionizable compounds on reversed-phase columns.[2]

Q2: I am observing significant peak tailing for both my analyte and the internal standard. What is the cause and how can I fix it?

A2: Peak tailing for polar and ionizable compounds is often caused by secondary interactions with the stationary phase or issues with the mobile phase.[8]

  • Secondary Silanol Interactions: Free silanol groups on the surface of silica-based columns can interact with polar analytes, leading to peak tailing.

    • Solution: Use an end-capped column or a column with a base-deactivated silica.[11] Mixed-mode and some polar-embedded columns are also designed to minimize these interactions.[7]

  • Mobile Phase pH: An inappropriate mobile phase pH can lead to peak tailing for ionizable compounds.

    • Solution: Adjust the mobile phase pH to be at least 2 pH units away from the pKa of barbituric acid to ensure it is in a single ionic form.[10]

  • Insufficient Buffering: A mobile phase with inadequate buffer capacity can result in pH gradients along the column, causing peak distortion.

    • Solution: Ensure your mobile phase buffer concentration is sufficient, typically in the range of 10-50 mM.[2]

  • Column Contamination: Accumulation of sample matrix components on the column can lead to active sites that cause tailing.

    • Solution: Use a guard column and appropriate sample preparation techniques to protect the analytical column.[8][12] If the column is contaminated, follow the manufacturer's instructions for cleaning.

Q3: My labeled and unlabeled barbituric acid peaks are co-eluting. How can I improve the resolution?

A3: Since Barbituric Acid-[13C4,15N2] is an isotopically labeled version of the parent compound, its chromatographic behavior is nearly identical. The primary means of differentiation is through mass spectrometry. However, good chromatographic practice is still essential to avoid issues like ion suppression. If you are using a UV detector, achieving baseline separation is critical.

  • Optimize Chromatographic Conditions:

    • Gradient Elution: Employing a shallow gradient can help to resolve closely eluting peaks.[10]

    • Flow Rate: Reducing the flow rate can sometimes improve resolution, though it will increase the analysis time.[13]

    • Temperature: Optimizing the column temperature can affect selectivity and potentially improve resolution.

  • Column Selection:

    • High-Efficiency Columns: Using columns with smaller particle sizes (e.g., sub-2 µm) or superficially porous particles can provide higher efficiency and better resolution.[13][14]

    • Alternative Selectivity: As mentioned in Q1, switching to a HILIC or mixed-mode column can provide a different selectivity that may aid in separation.[1][3]

Experimental Protocols & Data

The following tables summarize typical starting conditions for the separation of barbituric acid and its derivatives using different chromatographic modes. These should be used as a starting point for method development.

Table 1: Reversed-Phase HPLC Conditions for Barbiturates

ParameterCondition 1Condition 2
Column C18, 150 mm x 4.6 mm, 5 µmC18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Methanol:Water (50:50, v/v)Acetonitrile:0.01 M Phosphate Buffer, pH 3.5 (28:72, v/v)
Flow Rate 1.0 mL/minNot Specified
Detection UV at 254 nmNot Specified
Reference [15][16]

Table 2: Mixed-Mode and HILIC HPLC Conditions for Polar Compounds

ParameterMixed-Mode ConditionHILIC Condition
Column Acclaim™ Mixed-Mode WAX-1, 5 µmInfinityLab Poroshell 120 HILIC-Z, 2.1 x 150 mm, 2.7 µm
Mobile Phase Acetonitrile with varying concentrations of ammonium acetate bufferA: 100 mM Ammonium formate in water, pH 3; B: Acetonitrile
Flow Rate Not Specified0.25 mL/min
Detection Diode Array Detector (DAD)UV at 254 nm
Reference [7][3]

Visualization of Workflow

The following diagram illustrates a logical workflow for selecting an appropriate column and troubleshooting common issues during the separation of Barbituric Acid-[13C4,15N2].

ColumnSelectionTroubleshooting start Start: Separation of Barbituric Acid-[13C4,15N2] check_retention Initial Test on Reversed-Phase (C18) Column start->check_retention good_retention Adequate Retention? check_retention->good_retention optimize_rp Optimize RP Method: - Adjust Mobile Phase - Gradient Elution good_retention->optimize_rp Yes poor_retention Poor Retention good_retention->poor_retention No check_peak_shape_rp Good Peak Shape? optimize_rp->check_peak_shape_rp rp_success Successful Separation on Reversed-Phase check_peak_shape_rp->rp_success Yes troubleshoot_tailing_rp Troubleshoot Tailing: - Check pH - Use End-capped Column - Increase Buffer Strength check_peak_shape_rp->troubleshoot_tailing_rp No (Tailing) troubleshoot_tailing_rp->optimize_rp consider_alt_column Consider Alternative Column poor_retention->consider_alt_column hilic HILIC Column consider_alt_column->hilic mixed_mode Mixed-Mode Column consider_alt_column->mixed_mode develop_hilic Develop HILIC Method: - High Organic Mobile Phase - Aqueous/Buffer Modifier hilic->develop_hilic develop_mm Develop Mixed-Mode Method: - Adjust pH, Ionic Strength, and Organic Content mixed_mode->develop_mm check_peak_shape_alt Good Peak Shape? develop_hilic->check_peak_shape_alt develop_mm->check_peak_shape_alt alt_success Successful Separation on Alternative Column check_peak_shape_alt->alt_success Yes troubleshoot_alt General Troubleshooting: - Sample Prep - Guard Column - System Check check_peak_shape_alt->troubleshoot_alt No troubleshoot_alt->develop_hilic troubleshoot_alt->develop_mm

Caption: Column selection and troubleshooting workflow.

References

Validation & Comparative

The Gold Standard in Bioanalysis: Validating Analytical Methods with Barbituric Acid-[13C4,15N2]

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals striving for the highest levels of accuracy and precision in quantitative bioanalysis, the choice of internal standard is paramount. This guide provides an objective comparison of Barbituric Acid-[13C4,15N2] with alternative internal standards, supported by experimental principles, to demonstrate its superiority in the validation of analytical methods for barbiturates.

In the realm of liquid chromatography-mass spectrometry (LC-MS/MS) based quantification, stable isotope-labeled internal standards are the gold standard for mitigating variability introduced during sample preparation and analysis. Barbituric Acid-[13C4,15N2], a non-deuterated, isotopically enriched analog of barbituric acid, offers distinct advantages over commonly used deuterated standards. Its use ensures co-elution with the target analyte and provides greater isotopic stability, leading to more reliable and reproducible data.

Performance Comparison: Barbituric Acid-[13C4,15N2] vs. Deuterated Analog

The selection of an appropriate internal standard is critical for the development of robust and reliable analytical methods. The following table summarizes the key performance parameters when comparing Barbituric Acid-[13C4,15N2] to a deuterated barbiturate internal standard. The data highlights the superior performance of the ¹³C and ¹⁵N-labeled standard in key aspects of method validation.

Performance ParameterBarbituric Acid-[13C4,15N2]Deuterated Barbiturate (e.g., d5-Pentobarbital)Key Advantage of Barbituric Acid-[13C4,15N2]
Chromatographic Separation Co-elutes with the analytePotential for slight retention time shiftIdentical chromatography minimizes analytical variability.
Isotopic Cross-Contribution Minimal to noneCan exhibit cross-contribution to the analyte's signal[1][2][3][4]Reduced interference leads to more accurate quantification, especially at low concentrations.[1][2][3]
Concentration Dependency No observed concentration dependency[1]Ion ratios can be dependent on concentration, affecting linearity[1]Consistent response across the calibration range enhances the reliability of the assay.
Linearity (R²) Typically ≥ 0.995Typically ≥ 0.99Provides a more accurate and reliable calibration curve.
Precision (%RSD) < 15%< 15%Both provide good precision, but the stability of the ¹³C-label can lead to better long-term reproducibility.
Accuracy (Recovery %) 85-115%85-115%Both show acceptable accuracy, but the reduced risk of isotopic exchange with ¹³C-labels ensures greater reliability.

Experimental Protocol: Validation of an LC-MS/MS Method for Barbiturates

This section outlines a typical experimental protocol for the validation of an analytical method for the quantification of a specific barbiturate (e.g., Phenobarbital) in human plasma, using Barbituric Acid-[13C4,15N2] as the internal standard.

1. Preparation of Stock and Working Solutions:

  • Analyte Stock Solution: Prepare a 1 mg/mL stock solution of the target barbiturate in methanol.

  • Internal Standard Stock Solution: Prepare a 1 mg/mL stock solution of Barbituric Acid-[13C4,15N2] in methanol.

  • Working Solutions: Prepare serial dilutions of the analyte stock solution in a 50:50 methanol:water mixture to create calibration standards and quality control (QC) samples. The internal standard working solution is prepared by diluting the stock solution to a fixed concentration (e.g., 100 ng/mL).

2. Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma sample (blank, calibration standard, or QC), add 20 µL of the internal standard working solution.

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

3. LC-MS/MS Conditions:

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative ion mode.

  • Ionization Source: Electrospray ionization (ESI).

  • MRM Transitions: Monitor specific precursor-to-product ion transitions for the analyte and Barbituric Acid-[13C4,15N2].

4. Validation Parameters:

  • Selectivity: Analyze blank plasma samples from at least six different sources to ensure no endogenous interferences at the retention times of the analyte and internal standard.

  • Linearity: Construct a calibration curve using at least six non-zero concentrations. The coefficient of determination (R²) should be ≥ 0.99.

  • Accuracy and Precision: Analyze QC samples at low, medium, and high concentrations in five replicates on three different days. The accuracy should be within 85-115% of the nominal concentration, and the precision (%RSD) should not exceed 15%.

  • Matrix Effect: Evaluate the ion suppression or enhancement by comparing the peak area of the analyte in post-extraction spiked blank plasma with the peak area of the analyte in a neat solution. The use of Barbituric Acid-[13C4,15N2] is expected to effectively compensate for matrix effects.

  • Stability: Assess the stability of the analyte in plasma under various conditions (e.g., freeze-thaw cycles, short-term benchtop storage, and long-term storage at -80°C).

Workflow for Analytical Method Validation

The following diagram illustrates the logical flow of a typical analytical method validation process utilizing a stable isotope-labeled internal standard.

Analytical_Method_Validation_Workflow cluster_prep Preparation cluster_sample_proc Sample Processing cluster_analysis Analysis cluster_validation Validation Parameters prep_standards Prepare Calibration Standards & QCs spike_is Spike IS into Samples prep_standards->spike_is prep_is Prepare Internal Standard Solution (Barbituric Acid-[13C4,15N2]) prep_is->spike_is extraction Sample Extraction (e.g., Protein Precipitation) spike_is->extraction lcms_analysis LC-MS/MS Analysis extraction->lcms_analysis stability Stability extraction->stability selectivity Selectivity lcms_analysis->selectivity matrix_effect Matrix Effect lcms_analysis->matrix_effect data_processing Data Processing & Calibration Curve Generation lcms_analysis->data_processing final_report Validation Report selectivity->final_report linearity Linearity & Range linearity->final_report accuracy_precision Accuracy & Precision accuracy_precision->final_report matrix_effect->final_report stability->final_report data_processing->linearity data_processing->accuracy_precision

References

The Gold Standard for Barbiturate Analysis: A Comparative Guide to Internal Standards

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of barbiturates, the choice of internal standard is paramount to achieving accurate and reliable results. This guide provides a detailed comparison between Barbituric Acid-[13C4,15N2] and deuterated barbiturate internal standards, supported by experimental data, to inform best practices in bioanalytical methods.

The use of a stable isotope-labeled (SIL) internal standard is a widely accepted strategy to correct for variability in sample preparation and analytical analysis, particularly in liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS). However, not all SIL internal standards are created equal. This guide highlights the superior performance of 13C and 15N-labeled compounds, such as Barbituric Acid-[13C4,15N2], over their deuterated counterparts.

Key Performance Differences: Barbituric Acid-[13C4,15N2] vs. Deuterated Analogs

The fundamental advantages of using a 13C,15N-labeled internal standard stem from its closer physicochemical identity to the unlabeled analyte. This minimizes isotopic effects that can compromise analytical accuracy, a notable issue with deuterated standards.

Chromatographic Co-elution: One of the most significant advantages of Barbituric Acid-[13C4,15N2] is its identical chromatographic behavior to the native barbituric acid.[1] This ensures that the analyte and the internal standard experience the same matrix effects and ionization suppression or enhancement, leading to more accurate quantification.[2][3] In contrast, deuterated standards often exhibit a slight shift in retention time due to the deuterium isotope effect.[2][3][4][5] This chromatographic separation can lead to the analyte and the internal standard being subjected to different matrix effects, thereby undermining the reliability of the quantification.[3][4]

Isotopic Stability: Barbituric Acid-[13C4,15N2] possesses exceptional isotopic stability, with no risk of the labels exchanging with protons from the sample matrix or solvent.[1][5] Deuterated internal standards, particularly those with labels on exchangeable sites, can be susceptible to hydrogen-deuterium exchange, which can alter the isotopic distribution and lead to inaccurate results.[1][2]

Cross-Contribution in Mass Spectrometry: In GC-MS analysis, the fragmentation of the analyte and the internal standard can sometimes lead to "cross-contribution," where ions from the internal standard interfere with the quantification of the analyte's ions, and vice versa. Studies on secobarbital and butalbital have shown that 13C4-labeled internal standards exhibit significantly less cross-contribution compared to their deuterated (d5) counterparts.[1][2]

Quantitative Data Summary

The following table summarizes the comparative performance of 13C-labeled and deuterated internal standards for barbiturate analysis based on published GC-MS studies. A key finding is the "concentration dependency phenomenon" observed with deuterated standards, where the ratio of analyte to internal standard ion abundances changes with sample dilution—a phenomenon not observed with 13C-labeled standards.[1]

Performance MetricBarbituric Acid-[13C4,15N2] (and other 13C-labeled barbiturates)Deuterated Barbiturate Internal Standards
Chromatographic Co-elution with Analyte Complete co-elution[1]Partial separation due to deuterium isotope effect[2][3][4]
Correction for Matrix Effects Optimal correction due to identical retention time and ionization response[1][2]Can be compromised due to chromatographic separation from the analyte[3][4][6]
Isotopic Stability High stability, no risk of isotope exchange[1][5]Potential for H/D exchange, especially at exchangeable positions[1][2]
Cross-Contribution (GC-MS) Minimal cross-contribution to analyte ions[1][2]More significant cross-contribution observed[1][2]
Concentration Dependency of Ion Ratios Ion ratios remain constant with dilution[1]Ion ratios can vary with dilution, affecting linearity[1][4]
Calibration Curve Linearity Generally excellent linearity[4]May require non-linear regression models due to isotopic effects[4]

Experimental Protocols

Below is a representative experimental protocol for the quantitative analysis of barbiturates using a stable isotope-labeled internal standard, based on methodologies described in the literature.[1][2]

1. Sample Preparation (Solid-Phase Extraction)

  • To 1 mL of urine or plasma, add the internal standard (e.g., 13C4-Secobarbital or d5-Pentobarbital).

  • Acidify the sample with a suitable buffer (e.g., pH 7 phosphate buffer).

  • Apply the sample to a conditioned solid-phase extraction (SPE) cartridge (e.g., Bond Elut Certify II).

  • Wash the cartridge with deionized water and then an appropriate organic solvent (e.g., methanol).

  • Elute the barbiturates with a suitable elution solvent (e.g., a mixture of dichloromethane and isopropanol with ammonium hydroxide).

  • Evaporate the eluate to dryness under a stream of nitrogen.

2. Derivatization (for GC-MS Analysis)

  • Reconstitute the dried extract in a derivatization agent (e.g., iodomethane and tetramethylammonium hydroxide in dimethylsulfoxide) to methylate the barbiturates.

  • Incubate the mixture to ensure complete derivatization.

  • Quench the reaction and extract the derivatized analytes into an organic solvent (e.g., ethyl acetate).

  • Evaporate the organic layer to dryness and reconstitute in a small volume of a suitable solvent for injection.

3. GC-MS Analysis

  • Gas Chromatograph: Use a capillary column suitable for drug analysis (e.g., a 5% phenyl polysiloxane phase).

  • Carrier Gas: Helium at a constant flow rate.

  • Injection: Pulsed splitless injection.

  • Temperature Program: An initial temperature of 150°C, ramped to 280°C.

  • Mass Spectrometer: Operate in selected ion monitoring (SIM) mode.

  • Quantitation Ions: Monitor specific ions for the analyte and the internal standard. For example, for methylated secobarbital, m/z 196 could be a quantitation ion, and for 13C4-secobarbital, m/z 200.[2]

Mandatory Visualizations

G Workflow for Barbiturate Analysis using a Stable Isotope-Labeled Internal Standard cluster_sample_prep Sample Preparation cluster_analysis Analytical Measurement cluster_data Data Processing A Biological Sample (Urine/Plasma) B Add Internal Standard (Barbituric Acid-[13C4,15N2] or Deuterated Standard) A->B C Solid-Phase Extraction (SPE) B->C D Derivatization (e.g., Methylation for GC-MS) C->D E GC-MS or LC-MS/MS Analysis D->E F Peak Integration E->F G Calculate Analyte/IS Ratio F->G H Quantification using Calibration Curve G->H

Caption: General workflow for quantitative barbiturate analysis.

G Comparison of Internal Standard Co-elution and Matrix Effects cluster_c13n15 Barbituric Acid-[13C4,15N2] cluster_deuterated Deuterated Barbiturate A Analyte and Internal Standard Perfectly Co-elute B Both Experience Identical Matrix Effects A->B C Accurate Quantification B->C D Analyte and Internal Standard Partially Separate Chromatographically E Experience Different Matrix Effects D->E F Potential for Inaccurate Quantification E->F

Caption: Impact of co-elution on accurate quantification.

Conclusion

The available evidence strongly supports the use of Barbituric Acid-[13C4,15N2] and other 13C and 15N-labeled internal standards over deuterated analogs for the quantitative analysis of barbiturates. Their superior performance in terms of chromatographic co-elution, isotopic stability, and reduced mass spectral interference leads to more accurate, precise, and reliable data. While deuterated standards may be a more economical option, the potential for analytical errors can compromise study outcomes. For high-stakes applications in research, clinical diagnostics, and drug development, the investment in 13C,15N-labeled internal standards is justified by the enhanced data quality and confidence in the results.

References

Cross-Validation of Barbituric Acid-[13C4,15N2] with Alternative Quantification Methods: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the analytical performance of various methods for the quantification of barbiturates, with a focus on the cross-validation of methodologies against the highly specific stable isotope-labeled internal standard, Barbituric Acid-[13C4,15N2]. The use of such stable isotope dilution analysis (SIDA) coupled with mass spectrometry is often considered the gold standard for accuracy and precision. This document summarizes key performance characteristics and detailed experimental protocols to aid researchers in selecting the most appropriate method for their specific analytical needs.

Introduction to Barbiturate Quantification

Barbiturates are a class of central nervous system depressants with a narrow therapeutic window, making their accurate quantification crucial in clinical and forensic toxicology, as well as in pharmaceutical research. A variety of analytical techniques are employed for this purpose, each with its own set of advantages and limitations. This guide will delve into a comparison of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) using a stable isotope-labeled internal standard, Gas Chromatography-Mass Spectrometry (GC-MS) with a deuterated internal standard, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), and Immunoassay.

Comparative Analysis of Quantification Methods

The selection of a quantification method is a critical decision in any analytical workflow. The following tables present a summary of the quantitative performance data for different methods used in the analysis of barbiturates. This allows for a direct comparison of their key validation parameters.

Table 1: Performance Characteristics of LC-MS/MS with Stable Isotope Dilution (using a representative 13C,15N-labeled standard)
ParameterPerformance
Linearity Range 1 - 40 mg/L
Coefficient of Determination (r²) >0.99
Accuracy (% Recovery) 91 ± 2% to 101 ± 1%[1]
Precision (% CV) Within-run: < 7%; Intermediate: < 7%[2]
Limit of Detection (LOD) Not explicitly stated, but LLOQ is 1 mg/L
Limit of Quantification (LOQ) 1 mg/L

Note: Data is representative of a validated LC-MS/MS method for barbiturates using stable isotope-labeled internal standards. Specific performance may vary based on the exact analyte and instrumentation.

Table 2: Performance Characteristics of GC-MS with Deuterated Internal Standard
ParameterPerformance
Linearity Range 50 - 3200 ng/mL[3]
Coefficient of Determination (r²) Not explicitly stated, but good one-point calibration is reported[3]
Accuracy (% Recovery) 80 - 90%[3]
Precision (% CV) GC/MS analysis: ~2.0%; Overall procedure: ~6.0%; Day-to-day: ~8.0%[3]
Limit of Detection (LOD) ~20 ng/mL[3]
Limit of Quantification (LOQ) 50 ng/mL
Table 3: Performance Characteristics of HPLC-UV
ParameterPerformance
Linearity Range 1.92 to 72.0 μg/mL for phenobarbital[4]
Coefficient of Determination (r²) >0.999
Accuracy (% Bias) -3.0 to 0.8%[4]
Precision (% CV) Intermediate precision: < 3.2%; Repeatability: 1.3 to 2.0%[4]
Limit of Detection (LOD) Not explicitly stated
Limit of Quantification (LOQ) 1.92 µg/mL for phenobarbital
Table 4: Performance Characteristics of Immunoassay
ParameterPerformance
Cutoff Calibrator 200 ng/mL or 300 ng/mL[5]
Precision Study performed for 20 days with spiked concentrations around the cutoff[6]
Specificity Cross-reactivity with other barbiturates and metabolites is a key consideration
Diagnostic Sensitivity (vs. GC-MS) 96% for serum application[7]
Diagnostic Specificity (vs. GC-MS) 100% for serum application[7]

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing analytical results. Below are outlines of the experimental protocols for the discussed quantification methods.

LC-MS/MS with Stable Isotope Dilution (Representative Protocol)

A liquid-liquid extraction procedure is developed for the quantitative analysis of barbiturates in biological matrices.[1]

1. Sample Preparation:

  • Aliquots of the biological sample (e.g., blood, urine) are spiked with a known concentration of Barbituric Acid-[13C4,15N2] internal standard.

  • Proteins are precipitated using an organic solvent (e.g., methanol).[1]

  • The sample is vortexed and centrifuged.[1]

  • The supernatant is transferred for analysis.

2. Chromatographic Separation:

  • Column: Agilent Technologies Poroshell 120 SB-C18 (2.1 x 100 mm, 2.7 µm particle size) or equivalent.[1]

  • Mobile Phase: A gradient of 5 mM ammonium acetate in water (Mobile Phase A) and methanol (Mobile Phase B).[1]

  • Flow Rate: Optimized for separation.

  • Injection Volume: Typically 10 µL.

3. Mass Spectrometric Detection:

  • Ionization Mode: Negative Electrospray Ionization (ESI-).[1]

  • Analysis Mode: Dynamic Multiple Reaction Monitoring (dMRM).[1]

  • Transitions: Specific precursor and product ions for each barbiturate and the internal standard are monitored.

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Biological Sample Spike Spike with Barbituric Acid-[13C4,15N2] Sample->Spike Precipitate Protein Precipitation (e.g., Methanol) Spike->Precipitate Centrifuge Vortex & Centrifuge Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LC Liquid Chromatography (C18 Column) Supernatant->LC MS Tandem Mass Spectrometry (ESI-, dMRM) LC->MS Data Data Acquisition & Quantification MS->Data

LC-MS/MS with SIDA Workflow
GC-MS with Deuterated Internal Standard (Representative Protocol)

This method involves solid-phase extraction and derivatization prior to GC-MS analysis.[3]

1. Sample Preparation:

  • Urine samples are buffered to pH 7.[3]

  • A deuterated internal standard (e.g., d5-pentobarbital) is added.[3]

  • Solid-phase extraction is performed using a Bond Elute Certify II cartridge.[3]

  • The extracted analytes are derivatized (e.g., methylation with iodomethane/tetramethylammonium hydroxide).[3]

2. Gas Chromatographic Separation:

  • Column: J & W DB-5 column (13 m, 5% phenyl polysiloxane phase) or equivalent.[3]

  • Carrier Gas: Helium.

  • Temperature Program: Optimized for the separation of derivatized barbiturates.

3. Mass Spectrometric Detection:

  • Ionization Mode: Electron Ionization (EI).

  • Analysis Mode: Selected Ion Monitoring (SIM) or full scan.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Sample Urine Sample (pH 7) Spike Spike with Deuterated IS Sample->Spike SPE Solid-Phase Extraction Spike->SPE Derivatize Derivatization (Methylation) SPE->Derivatize GC Gas Chromatography (DB-5 Column) Derivatize->GC MS Mass Spectrometry (EI, SIM) GC->MS Data Data Acquisition & Quantification MS->Data

GC-MS with Derivatization Workflow
HPLC-UV (Representative Protocol)

A reversed-phase HPLC method for the quantification of phenobarbital.[4]

1. Sample Preparation:

  • Serum or plasma samples are prepared, potentially involving protein precipitation and filtration.

2. Chromatographic Separation:

  • Column: C18 reversed-phase column.

  • Mobile Phase: A suitable mixture of buffer and organic solvent (e.g., acetonitrile and phosphate buffer).

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV detector set at a specific wavelength (e.g., 210-230 nm).

HPLCUV_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis Sample Serum/Plasma Sample Prepare Protein Precipitation & Filtration Sample->Prepare HPLC High-Performance Liquid Chromatography (C18 Column) Prepare->HPLC UV UV Detection HPLC->UV Data Data Acquisition & Quantification UV->Data

HPLC-UV Workflow
Immunoassay (Representative Protocol)

A homogeneous enzyme immunoassay for the qualitative and semi-quantitative determination of barbiturates in urine.[5]

1. Principle:

  • The assay is based on the competition between the drug in the sample and a drug labeled with the enzyme glucose-6-phosphate dehydrogenase (G6PDH) for a limited number of antibody binding sites.[5]

  • Enzyme activity is measured, which is inversely proportional to the drug concentration in the sample.[5]

2. Procedure:

  • Urine samples are mixed with the antibody/substrate reagent and the enzyme conjugate reagent.[6]

  • The reaction is incubated at a constant temperature.

  • The rate of enzyme activity is measured spectrophotometrically at 340 nm.[5]

  • The results are compared to a cutoff calibrator.

Immunoassay_Principle cluster_components Assay Components cluster_reaction Competitive Binding Drug Drug in Sample BoundComplex Antibody-Drug Complex Drug->BoundComplex LabeledDrug Enzyme-Labeled Drug (G6PDH) LabeledDrug->BoundComplex FreeLabeledDrug Free Enzyme-Labeled Drug LabeledDrug->FreeLabeledDrug Antibody Antibody Antibody->BoundComplex Result Enzyme Activity (Measured at 340nm) BoundComplex->Result Decreased Activity FreeLabeledDrug->Result High Activity

Immunoassay Competitive Binding

Discussion and Conclusion

The cross-validation of quantification methods is paramount for ensuring data integrity and comparability across different studies and laboratories.

  • LC-MS/MS with Stable Isotope Dilution (e.g., using Barbituric Acid-[13C4,15N2]) stands out as the most accurate and precise method. The co-elution of the analyte and the stable isotope-labeled internal standard effectively compensates for matrix effects and variations in instrument response, leading to highly reliable quantitative results. This method is ideal for applications requiring the highest level of accuracy, such as in clinical trials and reference standard setting.

  • GC-MS with a deuterated internal standard offers good sensitivity and specificity, particularly with the use of derivatization to improve chromatographic properties. However, potential isotopic effects between the deuterated standard and the analyte can sometimes lead to chromatographic separation and differences in fragmentation, which may introduce a small bias.

  • HPLC-UV is a robust and widely available technique. While it can provide accurate and precise results, it may lack the specificity of mass spectrometric methods, making it more susceptible to interferences from co-eluting compounds in complex matrices.

  • Immunoassays are excellent for rapid screening of a large number of samples. They are generally qualitative or semi-quantitative and are highly sensitive. However, they are prone to cross-reactivity with structurally related compounds, and positive results typically require confirmation by a more specific method like LC-MS/MS or GC-MS.[5]

References

Performance Comparison: Barbituric Acid-[13C4,15N2] for Quantitative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Linearity and Range in Barbituric Acid Quantification

The accurate quantification of barbituric acid is critical in various research and drug development contexts. The use of a stable isotope-labeled internal standard, such as Barbituric Acid-[13C4,15N2], in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly specific and robust method for this purpose. This guide provides a comparative overview of the linearity and range that can be expected with this method, alongside alternative analytical techniques.

Isotope Dilution Mass Spectrometry: The Gold Standard

Isotope dilution mass spectrometry (ID-MS) is a powerful analytical technique that significantly improves the accuracy and precision of quantification. By introducing a known concentration of an isotopically labeled version of the analyte (in this case, Barbituric Acid-[13C4,15N2]) at the beginning of the sample preparation process, variations in sample extraction, derivatization, and instrument response can be effectively normalized. This leads to more reliable and reproducible results.

The primary advantage of using Barbituric Acid-[13C4,15N2] is that its chemical and physical properties are nearly identical to the unlabeled barbituric acid, ensuring it behaves similarly throughout the analytical procedure. However, its increased mass allows it to be distinguished by the mass spectrometer.

Linearity and Range: A Comparative Analysis

The following table summarizes the typical linearity and range observed for the quantification of barbituric acid and other barbiturates using an isotope dilution LC-MS/MS method with Barbituric Acid-[13C4,15N2] as the internal standard, compared to alternative analytical methods.

Analytical MethodAnalyte(s)Typical Linear RangeCorrelation Coefficient (r²)
LC-MS/MS with Barbituric Acid-[13C4,15N2] Barbituric Acid5 - 1,000 ng/mL>0.995[1]
LC-MS/MS (General Barbiturates)Various Barbiturates20 - 2,500 ng/mL[2][3]>0.99[2][3]
LC-MS/MS (General Barbiturates)Various Barbiturates1 - 40 mg/L (1,000 - 40,000 ng/mL)[4]Not Specified
Colorimetric AssayBarbituric Acid18.75 µg/mL - 2.25 mg/mL (18,750 - 2,250,000 ng/mL)[5][6][7]Not Specified

Experimental Protocols

Quantitative Analysis of Barbituric Acid by LC-MS/MS using Barbituric Acid-[13C4,15N2]

This protocol outlines a typical "dilute-and-shoot" method, which is valued for its simplicity and high throughput.

a. Materials and Reagents:

  • Barbituric Acid analytical standard

  • Barbituric Acid-[13C4,15N2] internal standard

  • Methanol (LC-MS grade)

  • Water with 0.1% Formic Acid (LC-MS grade)

  • Acetonitrile with 0.1% Formic Acid (LC-MS grade)

  • Biological matrix (e.g., urine, plasma)

b. Preparation of Standards and Samples:

  • Stock Solutions: Prepare individual stock solutions of barbituric acid and Barbituric Acid-[13C4,15N2] in methanol at a concentration of 1 mg/mL.

  • Calibration Standards: Prepare a series of calibration standards by spiking the biological matrix with the barbituric acid stock solution to achieve final concentrations across the desired linear range (e.g., 5, 10, 50, 100, 250, 500, 1000 ng/mL).

  • Internal Standard Spiking Solution: Prepare a working solution of Barbituric Acid-[13C4,15N2] in the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid) at a fixed concentration (e.g., 100 ng/mL).

  • Sample Preparation: To 50 µL of each calibration standard, quality control sample, and unknown sample, add 950 µL of the internal standard spiking solution. Vortex to mix.

  • Centrifugation: Centrifuge the samples at 10,000 x g for 5 minutes to pellet any precipitates.

  • Transfer: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

c. LC-MS/MS Instrumentation and Conditions:

  • Liquid Chromatograph: A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: A suitable gradient to separate barbituric acid from potential interferences.

  • Ionization Mode: Negative Electrospray Ionization (ESI-).

  • MRM Transitions: Monitor at least two multiple reaction monitoring (MRM) transitions for both barbituric acid and Barbituric Acid-[13C4,15N2] for quantification and confirmation.

d. Data Analysis:

  • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.

  • Apply a linear regression model with appropriate weighting (e.g., 1/x or 1/x²) to the calibration curve.

  • Determine the concentration of barbituric acid in unknown samples by interpolating their peak area ratios from the calibration curve.

Colorimetric Assay for Barbituric Acid

This method is simpler and does not require sophisticated instrumentation like a mass spectrometer, but it is less specific and sensitive.

a. Principle: This assay is based on the reaction of barbituric acid with sodium nitrite in an acidic medium to form a colored product, violuric acid, which can be measured spectrophotometrically.[6]

b. Materials and Reagents:

  • Barbituric Acid

  • Sodium Nitrite (NaNO₂)

  • Acetic Acid

  • Distilled Water

  • Spectrophotometer

c. Procedure:

  • Prepare a stock solution of barbituric acid in distilled water.

  • Create a series of standard solutions by diluting the stock solution to cover the desired concentration range.

  • To a fixed volume of each standard and sample, add a solution of sodium nitrite followed by acetic acid.

  • Allow the color to develop for a specified time.

  • Measure the absorbance of the resulting solution at the wavelength of maximum absorbance (λmax) for violuric acid (approximately 530 nm).

  • Construct a standard curve by plotting absorbance versus concentration.

Visualizing the Workflow

The following diagrams illustrate the experimental workflows described above.

G cluster_0 LC-MS/MS Workflow with Barbituric Acid-[13C4,15N2] prep Sample & Standard Preparation spike Spike with Barbituric Acid-[13C4,15N2] prep->spike Add Internal Standard dilute Dilution spike->dilute centrifuge Centrifugation dilute->centrifuge inject LC-MS/MS Analysis centrifuge->inject data Data Processing & Quantification inject->data G cluster_1 Colorimetric Assay Workflow prep_color Sample & Standard Preparation reagents Add NaNO2 & Acetic Acid prep_color->reagents develop Color Development reagents->develop measure Spectrophotometric Measurement (530 nm) develop->measure analysis Standard Curve Analysis measure->analysis

References

A Comparative Guide to the Quantitative Analysis of Barbiturates: Highlighting the Utility of Barbituric Acid-[13C4,15N2]

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the quantitative analysis of barbiturates, with a special focus on the advantages of using stable isotope-labeled internal standards, particularly Barbituric Acid-[13C4,15N2]. The accurate quantification of barbiturates is critical in clinical and forensic toxicology, as well as in pharmaceutical research, due to their narrow therapeutic index and potential for abuse. This document outlines the performance of various methods and provides detailed experimental protocols to assist researchers in selecting and implementing the most robust analytical techniques.

The Gold Standard: Isotope Dilution Mass Spectrometry

In the realm of quantitative analysis, isotope dilution mass spectrometry (ID-MS) is considered a gold standard methodology. This approach involves the use of a stable isotope-labeled version of the analyte as an internal standard (IS). The ideal IS co-elutes with the analyte of interest and exhibits identical chemical and physical properties during sample preparation and analysis, thereby compensating for matrix effects and variations in instrument response.

Barbituric Acid-[13C4,15N2] serves as an exemplary internal standard for the analysis of barbituric acid and its derivatives. The incorporation of four 13C atoms and two 15N atoms provides a significant mass shift from the unlabeled analyte, preventing spectral interference. Unlike deuterated standards, which can sometimes exhibit chromatographic shifts and are susceptible to hydrogen-deuterium exchange, 13C and 15N labels are chemically stable and do not alter the chromatographic behavior of the molecule.[1][2][3] This ensures more accurate and precise quantification.

Comparative Analysis of Analytical Methods

The following table summarizes the performance characteristics of various analytical methods used for the quantification of barbiturates. The data presented is a synthesis of findings from multiple studies to provide a broad comparative landscape.

MethodInstrumentationSample PreparationLimit of Quantification (LOQ)Linearity (r²)Key AdvantagesKey Disadvantages
Isotope Dilution LC-MS/MS LC-MS/MSDilute-and-shoot, Solid Phase Extraction (SPE), or Liquid-Liquid Extraction (LLE)0.01 - 50 ng/mL>0.99High specificity, accuracy, and precision; effectively mitigates matrix effects.[4]Higher cost of labeled standards.
GC-MS GC-MSSPE or LLE, often requires derivatization10 - 50 ng/mL>0.99High sensitivity and established methodology.Derivatization can be time-consuming and introduce variability.
HPLC-UV HPLC with UV detectorSPE or LLE100 - 500 ng/mL>0.98Relatively low cost and widely available.Lower sensitivity and specificity compared to MS methods; susceptible to interference.
Colorimetric Assay SpectrophotometerDirect assay~18.75 µg/mL>0.99Simple, rapid, and low cost.Lacks specificity for individual barbiturates; only suitable for screening.

Experimental Protocols

Sample Preparation: Solid Phase Extraction (SPE) for Urine Samples

This protocol is a general guideline for the extraction of barbiturates from urine prior to LC-MS/MS analysis.

  • Sample Pre-treatment: To 1 mL of urine, add an appropriate volume of an internal standard working solution (e.g., Barbituric Acid-[13C4,15N2] in methanol). Acidify the sample with a suitable buffer (e.g., acetate buffer, pH 4-5).

  • Column Conditioning: Condition a mixed-mode SPE cartridge by sequentially passing methanol and then the acidification buffer through the column.

  • Sample Loading: Load the pre-treated urine sample onto the SPE cartridge.

  • Washing: Wash the cartridge with a series of solvents to remove interfering substances. A typical wash sequence might include deionized water followed by a low-concentration organic solvent wash.

  • Elution: Elute the barbiturates from the cartridge using an appropriate organic solvent or solvent mixture (e.g., a mixture of dichloromethane and isopropanol with a small percentage of ammonium hydroxide).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume of the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

The following are typical starting conditions for the analysis of barbiturates by LC-MS/MS. Method optimization is recommended for specific analytes and instrumentation.

  • Liquid Chromatography:

    • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 2.7 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid or a low concentration of ammonium acetate.

    • Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.

    • Gradient: A linear gradient from a low to a high percentage of Mobile Phase B over several minutes.

    • Flow Rate: 0.2 - 0.4 mL/min.

    • Injection Volume: 5 - 20 µL.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for barbiturates.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific precursor and product ion transitions for each barbiturate and the internal standard need to be optimized.

Signaling Pathway of Barbiturates

Barbiturates exert their primary effect on the central nervous system by modulating the activity of the GABA-A receptor, a ligand-gated ion channel.

Barbiturate_Signaling_Pathway cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_channel GABA GABA GABA_A_Receptor GABA-A Receptor GABA->GABA_A_Receptor Binds to receptor Barbiturate Barbiturate (e.g., Barbituric Acid) Barbiturate->GABA_A_Receptor Allosterically modulates Chloride_Channel Chloride (Cl⁻) Channel GABA_A_Receptor->Chloride_Channel Opens Hyperpolarization Neuronal Hyperpolarization (Inhibitory Effect) Chloride_Channel->Hyperpolarization Influx of Cl⁻ ions leads to

Caption: Mechanism of action of barbiturates on the GABA-A receptor.

References

A Comparative Guide to the Performance of Barbituric Acid-[13C4,15N2] in Proficiency Testing

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accuracy and reliability of analytical measurements are paramount. In the context of therapeutic drug monitoring and forensic toxicology, proficiency testing (PT) serves as a critical tool for evaluating laboratory performance. A key component of robust analytical methods, particularly those employing mass spectrometry, is the use of internal standards. This guide provides a comparative evaluation of Barbituric Acid-[13C4,15N2] as an internal standard in the analysis of barbiturates, contrasting its performance with other commonly used alternatives.

The Critical Role of Internal Standards in Analytical Accuracy

Internal standards are essential in analytical chemistry for improving the precision and accuracy of quantitative analysis.[1][2][3] They are compounds added in a constant amount to all samples, including calibrators, quality controls, and unknowns. The internal standard's signal is used to normalize the analyte's signal, correcting for variations that can occur during sample preparation, injection, and analysis. An ideal internal standard should mimic the physicochemical properties of the analyte as closely as possible to effectively compensate for matrix effects and other sources of experimental variability.[4][5]

Stable isotope-labeled internal standards (SIL-IS) are widely regarded as the gold standard in quantitative mass spectrometry-based bioanalysis.[4][6][7][8] By replacing some atoms of the analyte with their heavier stable isotopes (e.g., ²H, ¹³C, ¹⁵N), a compound is created that is chemically almost identical to the analyte but has a different mass, allowing it to be distinguished by a mass spectrometer.

Performance Comparison: Barbituric Acid-[13C4,15N2] vs. Alternatives

The choice of an internal standard can significantly impact the quality of analytical data. While deuterated standards (e.g., Barbituric Acid-d5) are commonly used, standards with ¹³C and ¹⁵N labels, such as Barbituric Acid-[13C4,15N2], offer distinct advantages.

Performance CharacteristicBarbituric Acid-[13C4,15N2]Deuterated Barbituric Acid (e.g., -d5)Structural Analogues
Co-elution with Analyte Identical retention time with the native analyte.Potential for slightly shifted retention times due to the deuterium isotope effect.[4][7][8]Different retention times are expected.
Matrix Effect Compensation Excellent, as it experiences the same ionization suppression or enhancement as the analyte.[4]Generally good, but chromatographic shifts can lead to differential matrix effects.[4]Less effective, as ionization efficiency may differ significantly from the analyte.
Extraction Recovery Identical to the analyte, providing superior correction for sample loss during preparation.[4]Very similar to the analyte.May differ from the analyte, leading to inaccurate correction.
Isotopic Stability Highly stable, with no risk of back-exchange.[4]Deuterium labels can sometimes be susceptible to back-exchange with hydrogen in the solution.[2]Not applicable.
Cross-Contribution/Isotopic Interference Minimal risk of isotopic overlap with the analyte, especially with a +6 Da mass shift.Natural isotopes of the analyte can sometimes contribute to the deuterated standard's signal, a phenomenon known as "cross-talk".[9][10][11][12]No isotopic interference, but potential for isobaric interference from other sample components.
Availability and Cost Generally less common and more expensive to synthesize.More widely available and typically less expensive.Availability and cost are variable.

Experimental Protocols

A typical experimental workflow for the analysis of barbiturates in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with an internal standard like Barbituric Acid-[13C4,15N2] is outlined below.

Sample Preparation (Dilute-and-Shoot)
  • Sample Collection: Collect urine or blood samples according to standard procedures.

  • Internal Standard Spiking: Add a known concentration of Barbituric Acid-[13C4,15N2] to each sample, calibrator, and quality control.

  • Dilution: Dilute the spiked samples with a suitable solvent (e.g., a mixture of water and an organic solvent) to reduce matrix effects.

  • Centrifugation: Centrifuge the diluted samples to pellet any precipitated proteins or particulates.

  • Transfer: Transfer the supernatant to an autosampler vial for analysis.

LC-MS/MS Analysis
  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column is commonly used for the separation of barbiturates.

    • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., methanol or acetonitrile) is typically employed.

    • Injection Volume: A small volume (e.g., 5-10 µL) of the prepared sample is injected onto the LC column.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization: Electrospray ionization (ESI) in negative ion mode is often used for the analysis of barbiturates.

    • Detection: Multiple Reaction Monitoring (MRM) is used for sensitive and selective detection. Specific precursor-to-product ion transitions for both the analyte (barbituric acid) and the internal standard (Barbituric Acid-[13C4,15N2]) are monitored.

Visualizing the Workflow and Logic

To better understand the experimental process and the role of the internal standard, the following diagrams are provided.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Urine/Blood) Spike Spike with Barbituric Acid-[13C4,15N2] Sample->Spike Dilute Dilute Sample Spike->Dilute Centrifuge Centrifuge Dilute->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant LC LC Separation Supernatant->LC MS MS/MS Detection LC->MS Ratio Calculate Analyte/IS Ratio MS->Ratio Quantify Quantify Analyte Ratio->Quantify

Caption: Experimental workflow for barbiturate analysis.

Internal_Standard_Logic cluster_analyte Analyte Signal cluster_is Internal Standard Signal cluster_correction Correction and Quantification Analyte_Initial Initial Analyte Amount Analyte_Variation Experimental Variation (e.g., Matrix Effect, Ion Suppression) Analyte_Initial->Analyte_Variation Analyte_Final Final Measured Analyte Signal Analyte_Variation->Analyte_Final IS_Variation Same Experimental Variation Analyte_Variation->IS_Variation  Ideal IS experiences the same variation Ratio Ratio (Analyte Signal / IS Signal) Analyte_Final->Ratio IS_Initial Known Amount of Internal Standard IS_Initial->IS_Variation IS_Final Final Measured IS Signal IS_Variation->IS_Final IS_Final->Ratio Corrected_Quantification Accurate Quantification Ratio->Corrected_Quantification Compensates for Variation

Caption: Logic of internal standard correction.

References

The Superiority of Carbon-13 Labeling: A Comparative Guide to Barbituric Acid-[13C4,15N2] as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of barbiturates, the choice of an appropriate internal standard is paramount to achieving accurate and reliable results. This guide provides a comprehensive comparison of Barbituric Acid-[13C4,15N2] with other isotopic labeling strategies, supported by experimental evidence and detailed analytical protocols. The data unequivocally demonstrates the advantages of using carbon-13 and nitrogen-15 labeling over more traditional deuteration for mass spectrometry-based bioanalysis.

Barbituric Acid-[13C4,15N2] serves as a highly effective internal standard for the quantification of barbituric acid and its derivatives. Its key advantage lies in the stability of the isotopic labels and the identical physicochemical properties to its unlabeled counterpart. This ensures co-elution during chromatographic separation and minimizes isotopic effects, leading to more accurate and precise quantification.

Performance Comparison: Carbon-13 vs. Deuterium Labeling

While direct comparative data for Barbituric Acid-[13C4,15N2] against other carbon-13 labeled barbiturates is limited in publicly available literature, extensive research on structurally similar compounds, such as butalbital and secobarbital, highlights the clear superiority of ¹³C-labeling over deuterium (²H)-labeling.

A key challenge in quantitative mass spectrometry is the potential for "cross-contribution," where the isotopic cluster of the analyte interferes with the signal of the internal standard, or vice versa. Studies have shown that ¹³C-labeled standards exhibit significantly less cross-contribution compared to their deuterated analogs. For instance, in the analysis of butalbital, ¹³C₄-butalbital was found to cause less signal interference with the unlabeled analyte than ²H₅-butalbital.[1]

Furthermore, the use of deuterated standards can sometimes lead to a "concentration dependency phenomenon," where the ratio of the analyte to the internal standard signal changes with concentration, compromising the linearity of the calibration curve. This phenomenon was not observed when using ¹³C₄-butalbital as the internal standard.[1] Similar findings supporting the superiority of ¹³C-labeled standards for analytical purposes have been reported for other classes of compounds, such as amphetamines.

The following table summarizes the expected performance characteristics of an LC-MS/MS method for the analysis of barbiturates utilizing Barbituric Acid-[13C4,15N2] as an internal standard, based on established bioanalytical method validation guidelines.

Performance ParameterExpected ValueDescription
Linearity (r²) >0.99The calibration curve should demonstrate a strong linear relationship between concentration and response over the desired analytical range.
Accuracy 85-115% (of nominal concentration)The closeness of the measured concentration to the true concentration.
Precision (CV%) <15%The degree of scatter between a series of measurements.
Lower Limit of Quantification (LLOQ) Analyte response should be at least 5 times the response of a blank sample.The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy.
Recovery Consistent, precise, and reproducible.The efficiency of the extraction process in recovering the analyte from the biological matrix.
Matrix Effect The coefficient of variation of the slope of calibration curves in different lots of blank matrix should be <15%.The effect of co-eluting, undetected matrix components on the ionization of the analyte.

Experimental Protocols

The following is a representative experimental protocol for the quantitative analysis of barbiturates in a biological matrix (e.g., urine or blood) using Barbituric Acid-[13C4,15N2] as an internal standard, based on established LC-MS/MS methodologies.

Sample Preparation (Liquid-Liquid Extraction)
  • To 100 µL of the biological sample (e.g., whole blood), add 25 µL of the internal standard working solution (Barbituric Acid-[13C4,15N2] in a suitable solvent).

  • Add 50 µL of a suitable buffer (e.g., phosphate buffer, pH 6.0).

  • Add 1 mL of an organic extraction solvent (e.g., a mixture of ethyl acetate and hexane).

  • Vortex the mixture for 5 minutes.

  • Centrifuge at 10,000 rpm for 5 minutes to separate the organic and aqueous layers.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject an aliquot (e.g., 10 µL) into the LC-MS/MS system.

LC-MS/MS Instrumentation and Conditions
  • Liquid Chromatograph: A high-performance or ultra-high-performance liquid chromatography (HPLC or UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer capable of multiple reaction monitoring (MRM).

  • Chromatographic Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).

  • Mobile Phase: A gradient elution using a mixture of water with a small amount of an additive (e.g., 0.1% formic acid or ammonium acetate) and an organic solvent like acetonitrile or methanol.

  • Ionization Source: Electrospray ionization (ESI) in negative ion mode is often suitable for barbiturates.

  • MRM Transitions: Specific precursor-to-product ion transitions for each barbiturate and the internal standard need to be optimized. For Barbituric Acid-[13C4,15N2], the precursor ion will have a higher mass-to-charge ratio (m/z) than the unlabeled barbituric acid.

Bioanalytical Method Validation

The analytical method should be fully validated according to regulatory guidelines (e.g., FDA or EMA). This involves assessing the following parameters:

Bioanalytical_Method_Validation_Workflow cluster_method_development Method Development cluster_validation Method Validation cluster_sample_analysis Routine Sample Analysis MD1 Selectivity & Specificity MD2 Sample Preparation Optimization MD1->MD2 MD3 Chromatography & MS Optimization MD2->MD3 V1 Calibration Curve & Linearity MD3->V1 V2 Accuracy & Precision V1->V2 V3 LLOQ & ULOQ V2->V3 V4 Recovery & Matrix Effect V3->V4 V5 Stability V4->V5 SA1 Sample Analysis with QCs V5->SA1 SA2 Incurred Sample Reanalysis SA1->SA2

Bioanalytical Method Validation Workflow

This workflow ensures that the analytical method is robust, reliable, and suitable for its intended purpose of quantifying barbiturates in biological samples.

Conclusion

The use of Barbituric Acid-[13C4,15N2] as an internal standard offers significant advantages over deuterated standards for the quantitative analysis of barbiturates by LC-MS/MS. Its stable isotopic labeling leads to less signal interference and improved linearity, resulting in more accurate and reliable data. By following a well-defined and validated experimental protocol, researchers can achieve high-quality results essential for drug development and clinical research.

References

Safety Operating Guide

Proper Disposal of Barbituric Acid-[13C4,15N2]: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate reference, Barbituric Acid-[13C4,15N2] is not classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[1][2][3] The stable isotopes, Carbon-13 and Nitrogen-15, are not radioactive, meaning no additional precautions for radioactivity are necessary during handling or disposal.[4] The disposal of this compound should adhere to standard laboratory procedures for non-hazardous chemical waste.

This guide provides essential safety and logistical information for the proper disposal of Barbituric Acid-[13C4,15N2], ensuring the safety of laboratory personnel and compliance with institutional and regulatory standards. The following procedures are designed for researchers, scientists, and drug development professionals.

Key Properties of Barbituric Acid

The following table summarizes the key physical and chemical properties of Barbituric Acid. This information is critical for its safe handling and disposal.

PropertyValue
CAS Number 67-52-7
Molecular Formula C4H4N2O3
Molecular Weight 128.09 g/mol [3]
Appearance White crystalline powder[5]
Melting Point 248 - 255 °C / 478.4 - 491 °F[6]
Flash Point 150 °C / 302 °F[6]
Solubility Soluble in water and ether[5]
Stability Stable under normal conditions, but may decompose if heated[6][7]
Incompatibilities Strong oxidizing agents[6][7]

Experimental Protocol: Disposal Procedure

Follow these step-by-step instructions for the safe disposal of Barbituric Acid-[13C4,15N2].

1. Personal Protective Equipment (PPE):

  • Before handling the compound, ensure you are wearing appropriate PPE as described in the material safety data sheet.[7] This includes:

    • Chemical safety goggles or eyeglasses that comply with OSHA's eye and face protection regulations (29 CFR 1910.133) or European Standard EN166.[7]

    • Protective gloves to prevent skin exposure.[7]

    • A lab coat or other protective clothing to minimize skin contact.[7]

    • In case of dust generation, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[6][7]

2. Waste Collection and Containerization:

  • Treat all waste chemical solids, liquids, or containerized gases as hazardous waste unless confirmed to be non-hazardous by your institution's Environmental Health and Safety (EHS) department.[8]

  • Collect waste Barbituric Acid-[13C4,15N2] in a designated, leak-proof container that is compatible with the chemical.[5][9]

  • Ensure the container is in good condition, with no cracks or leaks, and can be securely closed.[9]

  • Do not overfill the container; it should be filled to no more than 90% of its capacity.[5]

3. Labeling of Waste Container:

  • Clearly label the waste container with the words "Hazardous Waste" (or as required by your institution).[9][10]

  • The label must include:

    • The full chemical name: "Barbituric Acid-[13C4,15N2]". Avoid abbreviations or chemical formulas.[9][10]

    • The quantity of the waste.

    • The date of waste generation.[10]

    • The place of origin (e.g., department, room number).[10]

    • The name and contact information of the principal investigator.[10]

4. Storage of Chemical Waste:

  • Store the sealed and labeled waste container in a designated hazardous waste storage area.[5]

  • This area should be close to where the waste is generated to minimize transport within the lab.[5]

  • Segregate the waste from incompatible materials, such as strong oxidizing agents.

  • Store the container in secondary containment to prevent spills from reaching drainage systems.[5]

5. Disposal of Empty Containers:

  • An empty container that held Barbituric Acid should be triple-rinsed with a suitable solvent (such as water).[8][11]

  • Collect the rinsate and dispose of it as hazardous waste.[8][9]

  • After triple-rinsing and air-drying, deface or remove the original label from the container.[8][11] The container can then be disposed of in the regular trash or recycled, according to your institution's policies.[11]

6. Arranging for Waste Pickup:

  • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.[9][10]

  • Provide them with a completed hazardous waste information form, detailing the contents of the container.[10]

  • Do not attempt to transport the hazardous waste to a central facility yourself.[8]

Disposal Workflow Diagram

The following diagram illustrates the logical flow of the disposal procedure for Barbituric Acid-[13C4,15N2].

DisposalWorkflow cluster_Preparation Preparation cluster_WasteHandling Waste Handling cluster_StorageDisposal Storage & Disposal PPE Wear Appropriate PPE (Goggles, Gloves, Lab Coat) Collect Collect Waste in a Compatible Container PPE->Collect Label Label Container as 'Hazardous Waste' with Full Chemical Name Collect->Label Empty Triple-Rinse Empty Container Collect->Empty For Empty Containers Store Store in Designated Waste Area with Secondary Containment Label->Store EHS Contact EHS for Waste Pickup Store->EHS Dispose_Empty Dispose of Rinsed Container in Regular Trash/Recycling Empty->Dispose_Empty

Caption: Disposal workflow for Barbituric Acid-[13C4,15N2].

References

Safeguarding Your Research: Personal Protective Equipment and Handling Guidelines for Barbituric Acid-[13C4,15N2]

Author: BenchChem Technical Support Team. Date: November 2025

Essential guidance for the safe handling, storage, and disposal of Barbituric Acid-[13C4,15N2] to ensure the safety of laboratory personnel and the integrity of your research.

This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with Barbituric Acid-[13C4,15N2]. Adherence to these guidelines is paramount for minimizing risks and establishing a secure laboratory environment. The following procedures are based on established safety protocols for barbituric acid and its derivatives.

Personal Protective Equipment (PPE)

The appropriate selection and use of Personal Protective Equipment (PPE) are the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling Barbituric Acid-[13C4,15N2], which is a solid, typically in powder form.

Body PartPPE RecommendationStandard
Eyes Safety glasses with side-shields or chemical safety goggles.[1][2][3][4][5]NIOSH (US) or EN 166 (EU)[1]
Hands Chemical-resistant gloves (e.g., PVC). Gloves must be inspected before use and disposed of properly after handling.[1]EN 374
Body Protective clothing to prevent skin exposure.[3][4] A lab coat or overalls are recommended.---
Respiratory For nuisance-level dust, a dust mask is sufficient.[1] If there is a risk of overexposure or dust generation, an approved respirator (NIOSH/MSHA or EN 149) should be used.[2][3][4]NIOSH (US) or CEN (EU)[1]

Emergency Procedures: First Aid

In the event of accidental exposure, immediate and appropriate first aid is critical.

Exposure RouteFirst Aid Protocol
Inhalation Move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration.[1][3] Seek medical attention.[3]
Skin Contact Immediately wash the affected area with soap and plenty of water.[1][2] Remove contaminated clothing.[2][4] If irritation persists, seek medical attention.[2]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, including under the eyelids.[2][3][4] Seek immediate medical attention.[3]
Ingestion Rinse the mouth with water. Do not induce vomiting.[2] Never give anything by mouth to an unconscious person.[1][3] Seek medical attention.[3]

Handling and Storage Protocols

Proper handling and storage are essential to maintain the chemical's integrity and prevent accidents.

Handling:

  • Work in a well-ventilated area, preferably in a fume hood, to minimize dust generation and accumulation.[3][4]

  • Avoid contact with skin, eyes, and clothing.[3][4]

  • Wash hands thoroughly after handling the substance.[2][3][4]

  • Avoid breathing in dust or vapors.[2]

Storage:

  • Store in a cool, dry, and well-ventilated area.[3]

  • Keep the container tightly closed and securely sealed.[2][3]

  • Store away from incompatible materials such as strong oxidizing agents, strong acids, and bases.[3]

Spill and Disposal Procedures

In the event of a spill, prompt and safe cleanup is necessary.

Spill Cleanup:

  • Evacuate the area and ensure adequate ventilation.

  • Wear appropriate PPE as outlined above.

  • Carefully sweep up the solid material, avoiding dust generation.[1][3]

  • Place the spilled material into a suitable, labeled, and closed container for disposal.[1][3]

Disposal:

  • Dispose of the waste material through a licensed disposal company.[1]

  • Do not dispose of down the drain unless specifically permitted by local regulations and after neutralization.[6]

  • Contaminated gloves and other disposable PPE should be disposed of as hazardous waste in accordance with applicable laws.[1]

Workflow for Safe Handling of Barbituric Acid-[13C4,15N2]

The following diagram illustrates the key steps for the safe handling of Barbituric Acid-[13C4,15N2] from receipt to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Review SDS Review SDS Don PPE Don PPE Review SDS->Don PPE Understand Hazards Prepare Workspace Prepare Workspace Don PPE->Prepare Workspace Weighing Weighing Prepare Workspace->Weighing In Fume Hood Dissolving Dissolving Weighing->Dissolving Reaction Reaction Dissolving->Reaction Decontaminate Workspace Decontaminate Workspace Reaction->Decontaminate Workspace Post-Experiment Dispose Waste Dispose Waste Decontaminate Workspace->Dispose Waste Doff PPE Doff PPE Dispose Waste->Doff PPE Wash Hands Wash Hands Doff PPE->Wash Hands

Caption: Safe handling workflow for Barbituric Acid-[13C4,15N2].

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.